Ro 47-3359
Description
Properties
CAS No. |
155144-64-2 |
|---|---|
Molecular Formula |
C20H17FN4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido[1,6-a]benzimidazole-1,3-dione |
InChI |
InChI=1S/C20H17FN4O3/c1-10-5-12(6-11(2)22-10)14-7-16-17(8-15(14)21)24-18(23(16)13-3-4-13)9-19(26)25(28)20(24)27/h5-9,13,28H,3-4H2,1-2H3 |
InChI Key |
SSMFYBHQLFTJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC3=C(C=C2F)N4C(=CC(=O)N(C4=O)O)N3C5CC5 |
Appearance |
Solid powder |
Other CAS No. |
155144-64-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 47-3359; Ro-47-3359; Ro 473359. |
Origin of Product |
United States |
Foundational & Exploratory
Ro 47-3359: A Technical Guide to a Pyrimido[1,6-a]benzimidazole Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 47-3359 is a synthetic heterocyclic compound belonging to the pyrimido[1,6-a]benzimidazole class. It has been identified as a potent inhibitor of eukaryotic topoisomerase II, an essential enzyme involved in managing DNA topology during critical cellular processes such as replication, transcription, and chromosome segregation. Unlike some other topoisomerase inhibitors, this compound acts by enhancing the levels of covalent topoisomerase II-DNA cleavage complexes. This stabilization of the enzyme-DNA intermediate leads to the accumulation of double-strand breaks in DNA, ultimately triggering a cytotoxic response. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex molecule with a tetracyclic core. Its systematic IUPAC name is 5-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-8-fluoro-2-hydroxypyrimido[1,6-a]benzimidazole-1,3(2H,5H)-dione.
Chemical Identifiers:
-
Molecular Formula: C₂₀H₁₇FN₄O₃
-
Molecular Weight: 380.37 g/mol
-
CAS Number: 155144-64-2
-
Canonical SMILES: CC1=CC(=CC(=N1)C)C2=CC3=C(C=C2F)N4C(=CC(=O)N(C4=O)O)N3C5CC5
-
InChI Key: SSMFYBHQLFTJSA-UHFFFAOYSA-N
Physical and Chemical Properties:
-
Appearance: Solid powder[1]
-
Storage Conditions: For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store at -20°C[1]
Mechanism of Action
This compound exerts its biological activity primarily through the inhibition of eukaryotic topoisomerase II. This enzyme is crucial for resolving topological challenges in DNA by catalyzing the transient cleavage and re-ligation of double-stranded DNA. The mechanism of action of this compound involves the stabilization of the topoisomerase II-DNA cleavage complex, a key intermediate in the enzyme's catalytic cycle. By preventing the re-ligation of the DNA strands, this compound effectively converts topoisomerase II into a cellular poison that generates persistent double-strand breaks. This accumulation of DNA damage is a potent trigger for apoptosis and cell death.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound from the primary literature.
| Parameter | Assay | Organism/Cell Line | Concentration | Result | Reference |
| DNA Cleavage | Topoisomerase II-mediated DNA cleavage | Drosophila melanogaster | 100 µM | ~2-fold increase in DNA breakage in vitro | --INVALID-LINK-- |
| Cytotoxicity | Cell Viability | Drosophila melanogaster Kc cells | 100 µM | >50% reduction in the initial cell population | --INVALID-LINK-- |
| DNA Relaxation Inhibition | Topoisomerase II-catalyzed DNA relaxation | Drosophila melanogaster | <250 µM | 50% inhibition | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Topoisomerase II-Mediated DNA Cleavage Assay
This protocol is based on the method described by Osheroff and colleagues and is designed to measure the ability of a compound to enhance topoisomerase II-mediated DNA cleavage by monitoring the conversion of supercoiled plasmid DNA to a linear form.
Materials:
-
Purified eukaryotic topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (10 mM Tris-HCl, pH 7.9, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, 15 µg/ml bovine serum albumin)
-
This compound stock solution in DMSO
-
Stop Solution (1% SDS, 20 mM EDTA)
-
Proteinase K (2 mg/ml)
-
Agarose gel (1%)
-
Ethidium bromide staining solution
-
Gel loading buffer
-
Electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add the cleavage buffer, supercoiled plasmid DNA (final concentration ~5-10 nM), and the desired concentration of this compound or DMSO as a vehicle control.
-
Initiate the reaction by adding purified topoisomerase II to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the Stop Solution, followed by the addition of Proteinase K.
-
Incubate the tubes at 45-50°C for 30-60 minutes to digest the protein.
-
Add gel loading buffer to each sample.
-
Load the samples onto a 1% agarose gel. Include lanes with untreated supercoiled plasmid DNA and a linear DNA marker.
-
Perform electrophoresis until adequate separation of supercoiled, nicked, and linear DNA forms is achieved.
-
Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.
-
Quantify the amount of linear DNA in each lane to determine the extent of topoisomerase II-mediated DNA cleavage.
Cytotoxicity Assay (Kc Cell Viability)
This protocol describes a method to assess the cytotoxicity of this compound against Drosophila melanogaster Kc cells.
Materials:
-
Drosophila melanogaster Kc cells
-
Appropriate cell culture medium (e.g., M3 medium supplemented with fetal bovine serum)
-
This compound stock solution in DMSO
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Incubator at 25°C
Procedure:
-
Seed Kc cells in a multi-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 25°C.
-
After the incubation period, harvest the cells by gentle scraping or trypsinization.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control to determine the cytotoxic effect of this compound.
Visualizations
Proposed Downstream Signaling of this compound Action
The following diagram illustrates the proposed signaling pathway initiated by the inhibition of topoisomerase II by this compound, leading to the activation of the DNA damage response and subsequent cell cycle arrest or apoptosis.
Caption: Downstream effects of this compound-mediated Topoisomerase II inhibition.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general experimental workflow to characterize the activity of this compound.
Caption: Workflow for characterizing this compound's biological activity.
References
An In-depth Technical Guide to the Topoisomerase II Inhibitor Function of Ro 47-3359
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 47-3359 is a synthetic molecule belonging to the pyrimido[1,6-a]benzimidazole class, which has been identified as a eukaryotic topoisomerase II inhibitor. Modeled after quinolone antibiotics, this compound distinguishes itself through its mechanism of action, functioning as a topoisomerase II poison. Unlike inhibitors that prevent the catalytic activity of the enzyme, this compound enhances the formation of the covalent topoisomerase II-DNA cleavage complex. This stabilization of the cleaved DNA state leads to an accumulation of double-strand breaks, ultimately triggering cytotoxic effects in cells. This guide provides a comprehensive overview of the molecular function, mechanism of action, and key experimental data related to this compound.
Core Mechanism of Action
This compound targets eukaryotic topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. The primary function of topoisomerase II is to create transient double-strand breaks in the DNA, allow another DNA segment to pass through, and then religate the broken strands.
This compound acts as a topoisomerase II poison by interfering with the religation step of the enzyme's catalytic cycle. It stabilizes the "cleavable complex," where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. This action transforms the essential enzyme into a cellular toxin, leading to an accumulation of permanent double-strand DNA breaks. The presence of these breaks initiates a DNA damage response, which, if overwhelmed, can lead to apoptosis and cell death.[1][2][3]
The chemical structure of this compound, particularly its aromatic substituent (2,6-dimethylpyridine), is believed to be crucial for its ability to enhance DNA cleavage, a feature not observed in structurally related compounds with aliphatic substituents, such as Ro 46-7864.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on this compound.
| Parameter | Value | Cell/Enzyme System | Notes |
| Topoisomerase II-Mediated DNA Breakage | ~2-fold increase | Drosophila melanogaster Topoisomerase II | Measured at a concentration of 100 µM. |
| Cytotoxicity (Cell Killing) | >50% | Drosophila melanogaster Kc cells | Observed at a concentration of 100 µM. |
| Inhibition of DNA Relaxation (IC50) | <250 µM | Drosophila melanogaster Topoisomerase II | Concentration at which 50% of the enzyme's DNA relaxation activity is inhibited. |
| DNA Intercalation | Weak | pBR322 plasmid DNA | Unwound approximately three superhelical twists at 500 µM, which is insufficient to account for the observed inhibition of DNA relaxation. |
Signaling and Functional Pathways
The primary pathway affected by this compound is the DNA damage response pathway, initiated by the accumulation of double-strand breaks.
Caption: Mechanism of this compound induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound, based on published research.
Topoisomerase II-Mediated DNA Relaxation Assay
This assay measures the inhibition of topoisomerase II's ability to relax supercoiled plasmid DNA.
-
Materials:
-
Purified Drosophila melanogaster topoisomerase II
-
Negatively supercoiled pBR322 plasmid DNA
-
Relaxation buffer: 50 mM Tris-HCl (pH 7.9), 100 mM KCl, 10 mM MgCl2, 0.5 mM dithiothreitol, 0.5 mM EDTA, 30 µg/ml bovine serum albumin
-
10 mM ATP
-
This compound dissolved in DMSO
-
Stop solution/loading dye: 10 mM Tris-HCl (pH 7.9), 0.05% bromophenol blue, 0.05% xylene cyanol, 60% (wt/vol) sucrose
-
Agarose gel (1%) containing 0.5 µg/ml ethidium bromide
-
Electrophoresis buffer (e.g., TBE)
-
-
Procedure:
-
Prepare reaction mixtures (final volume of 20 µl) containing relaxation buffer, 0.5 µg of supercoiled pBR322 DNA, and varying concentrations of this compound.
-
Add purified topoisomerase II to each reaction mixture.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 30°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light and quantify the amount of supercoiled and relaxed DNA. The inhibition is determined by the persistence of the supercoiled DNA band.
-
Topoisomerase II-Mediated DNA Cleavage Assay
This assay assesses the ability of this compound to enhance the formation of the cleavable complex, observed as an increase in linear DNA.
-
Materials:
-
Same as for the relaxation assay, with the addition of:
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
-
Procedure:
-
Assemble reaction mixtures as described for the relaxation assay, including DNA, buffer, ATP, and varying concentrations of this compound.
-
Add topoisomerase II and incubate at 37°C for 10 minutes.
-
Terminate the reaction and trap the cleavable complex by adding SDS to a final concentration of 1%.
-
Add proteinase K to a final concentration of 0.5 mg/ml and incubate at 45°C for 30 minutes to digest the protein.
-
Add loading dye and resolve the DNA on a 1% agarose gel.
-
Visualize and quantify the bands corresponding to supercoiled, nicked circular, and linear plasmid DNA. An increase in the linear DNA (form III) band indicates enhanced DNA cleavage.
-
Cytotoxicity Assay
This assay determines the effect of this compound on the viability of cultured cells.
-
Materials:
-
Drosophila melanogaster Kc cells
-
Appropriate cell culture medium (e.g., Schneider's medium) supplemented with fetal bovine serum
-
This compound dissolved in DMSO
-
Hemacytometer or automated cell counter
-
Trypan blue solution (for viability staining)
-
-
Procedure:
-
Seed Kc cells in multi-well plates at a predetermined density.
-
Allow cells to attach and resume growth for 24 hours.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, harvest the cells.
-
Stain the cells with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemacytometer.
-
Calculate the percentage of cell death or growth inhibition relative to the vehicle-treated control.
-
Experimental and logical Workflows
The following diagram illustrates a typical workflow for evaluating a novel topoisomerase II inhibitor like this compound.
Caption: Workflow for characterizing this compound.
Conclusion
This compound is a potent in vitro inhibitor of eukaryotic topoisomerase II that functions as a poison by stabilizing the enzyme-DNA cleavable complex. This mechanism leads to the accumulation of DNA double-strand breaks and subsequent cell death. Its activity is dependent on its chemical structure, specifically the presence of an aromatic substituent. While it demonstrates clear cytotoxic potential in cell culture, no clinical trial data for this compound is publicly available. The detailed experimental protocols and mechanistic understanding presented in this guide serve as a valuable resource for researchers in the fields of oncology, drug discovery, and molecular biology who are investigating topoisomerase II as a therapeutic target.
References
An In-depth Technical Guide on the Discovery and Synthesis of Ro 47-3359
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 47-3359 is a synthetic pyrimido[1,6-a]benzimidazole derivative that has garnered interest for its potent inhibitory activity against eukaryotic topoisomerase II. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and relevant bioassays, quantitative data on its biological activity, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug discovery.
Introduction
This compound belongs to the pyrimido[1,6-a]benzimidazole class of compounds, which were designed and investigated as novel inhibitors of DNA gyrase and topoisomerase II.[1] Structurally, it is characterized by a fused heterocyclic core with a distinctive 2,6-dimethylpyridine substituent.[2][3] This structural feature is crucial for its biological activity, distinguishing it from other analogues within the same class. The primary mechanism of action of this compound is the stabilization of the topoisomerase II-DNA cleavage complex, which leads to the accumulation of double-strand breaks in DNA and subsequently induces apoptosis and cytotoxicity in target cells.[2][3]
Discovery and Rationale
The development of this compound was part of a broader research effort by Hoffmann-La Roche to explore novel heterocyclic compounds as antimicrobial and anticancer agents. The pyrimido[1,6-a]benzimidazole scaffold was identified as a promising pharmacophore for targeting topoisomerase enzymes. Structure-activity relationship (SAR) studies within this class revealed that the nature of the substituent at the 7-position (analogous to the C-7 position of quinolones) significantly influences the biological activity. While aliphatic substituents conferred antibacterial properties, the introduction of an aromatic substituent, such as the 2,6-dimethylpyridine group in this compound, shifted the activity towards potent inhibition of eukaryotic topoisomerase II and cytotoxicity against cancer cells.
Synthesis of this compound
The synthesis of this compound follows a multi-step pathway, starting from commercially available reagents. The general synthetic strategy for the pyrimido[1,6-a]benzimidazole core is outlined in the seminal paper by Hubschwerlen et al. in the Journal of Medicinal Chemistry (1992). The following protocol is an adaptation of this general method for the specific synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-amino-5-(2,6-dimethylpyridin-4-yl)benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-nitrophenyl)(2,6-dimethylpyridin-4-yl)methanone (1 equivalent) in ethanol.
-
Reduction: Add sodium dithionite (Na2S2O4) (4 equivalents) in water to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4 hours. The color of the reaction mixture will change, indicating the reduction of the nitro group.
-
Cyclization: After cooling to room temperature, add cyanogen bromide (CNBr) (1.1 equivalents) portion-wise.
-
Reaction Completion: Stir the mixture at room temperature for 12 hours.
-
Work-up: Neutralize the reaction mixture with aqueous sodium bicarbonate solution. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-(2,6-dimethylpyridin-4-yl)benzimidazole.
Step 2: Synthesis of this compound (1-ethyl-3-(2,6-dimethylpyridin-4-yl)-1,5-dihydro-4H-pyrimido[1,6-a]benzimidazol-4-one)
-
Reaction Setup: In a sealed tube, suspend 2-amino-5-(2,6-dimethylpyridin-4-yl)benzimidazole (1 equivalent) and ethyl 3-(ethylamino)acrylate (1.2 equivalents) in anhydrous ethanol.
-
Reaction: Heat the mixture at 120 °C for 16 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the inhibition of eukaryotic topoisomerase II.
Topoisomerase II Inhibition
Topoisomerase II is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. This compound acts as a topoisomerase II "poison," meaning it stabilizes the covalent intermediate formed between the enzyme and the cleaved DNA. This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks.
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Assay | Target/Cell Line | Endpoint | Result | Reference |
| Topoisomerase II DNA Relaxation | Drosophila melanogaster Topo II | Inhibition | 50% inhibition at <250 µM | |
| Topoisomerase II-mediated DNA Cleavage | Drosophila melanogaster Topo II | Enhancement | ~2-fold increase at 100 µM | |
| Cytotoxicity | Drosophila melanogaster Kc cells | Cell Viability | >50% cell death at 100 µM |
Experimental Protocols for Biological Assays
Topoisomerase II DNA Cleavage Assay
This assay measures the ability of this compound to enhance the cleavage of plasmid DNA by topoisomerase II.
-
Reaction Mixture: Prepare a 20 µL reaction mixture containing 5 nM supercoiled plasmid DNA (e.g., pBR322), 1 mM ATP, and topoisomerase II assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL bovine serum albumin).
-
Compound Addition: Add this compound from a stock solution in DMSO to the desired final concentration. Include a DMSO-only control.
-
Enzyme Addition: Add purified Drosophila melanogaster topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37 °C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 5% SDS and 1 µL of 250 mM EDTA.
-
Protein Digestion: Add proteinase K to a final concentration of 0.5 mg/mL and incubate at 45 °C for 30 minutes.
-
Gel Electrophoresis: Add gel loading buffer and resolve the DNA products on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates enhanced DNA cleavage.
Cytotoxicity Assay in Drosophila Kc Cells
This protocol is adapted for Drosophila Kc cells using the alamarBlue® cell viability reagent.
-
Cell Culture: Maintain Drosophila Kc cells in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum at 25 °C.
-
Cell Seeding: Seed Kc cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 25 °C.
-
alamarBlue® Addition: Add 10 µL of alamarBlue® reagent to each well.
-
Incubation with Reagent: Incubate the plate for 4-8 hours at 25 °C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Conclusion
This compound is a potent inhibitor of eukaryotic topoisomerase II, demonstrating significant potential as a lead compound for the development of novel anticancer agents. Its synthesis is achievable through established chemical routes, and its mechanism of action is well-characterized. The provided protocols for its synthesis and biological evaluation offer a solid foundation for further research into this and related pyrimido[1,6-a]benzimidazole compounds. Future studies could focus on optimizing its potency and selectivity, as well as evaluating its efficacy in preclinical cancer models.
References
Pharmacological Profile of Ro 47-3359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 47-3359 is a synthetic pyrimido[1,6-a]benzimidazole derivative that has been identified as a potent eukaryotic topoisomerase II poison. Unlike classical topoisomerase II inhibitors that prevent the enzyme from binding to DNA, this compound enhances the formation of the covalent topoisomerase II-DNA cleavage complex. This stabilization of the transient intermediate in the enzyme's catalytic cycle leads to an accumulation of double-strand DNA breaks, ultimately triggering a cytotoxic response. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative in vitro activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a eukaryotic topoisomerase II poison. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in the DNA, allowing for the passage of another DNA segment to resolve topological entanglements. This process involves the formation of a covalent intermediate where the enzyme is linked to the 5' ends of the cleaved DNA. This compound is believed to bind to this topoisomerase II-DNA complex, stabilizing it and thereby inhibiting the subsequent religation of the DNA strands.[1] This results in an accumulation of DNA double-strand breaks, which, if not repaired, can lead to apoptosis and cell death.[1]
A key structural feature of this compound, an aromatic substituent (2,6-dimethylpyridine), is thought to be crucial for its ability to enhance DNA cleavage, distinguishing it from structurally related compounds like Ro 46-7864, which possesses an aliphatic group and does not enhance cleavage.[1][2] While this compound also inhibits the overall DNA relaxation activity of topoisomerase II, this is not primarily due to DNA intercalation.[1]
Quantitative Data
The following tables summarize the key quantitative data for the in vitro activity of this compound.
| Assay | Organism/Enzyme | Parameter | Concentration | Effect | Reference |
| DNA Cleavage | Drosophila melanogaster Topoisomerase II | DNA Breakage | 100 µM | ~2-fold increase | |
| Cytotoxicity | Drosophila melanogaster Kc cells | Cell Viability | 100 µM | >50% cell death | |
| DNA Relaxation | Drosophila melanogaster Topoisomerase II | Inhibition | <250 µM | 50% inhibition | |
| DNA Intercalation | pBR322 Plasmid DNA | Unwinding | 500 µM | ~3 superhelical twists |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay measures the ability of a compound to enhance the formation of the covalent topoisomerase II-DNA cleavage complex.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Drosophila melanogaster topoisomerase II, negatively supercoiled pBR322 plasmid DNA, and assay buffer (10 mM Tris-HCl [pH 7.9], 5 mM MgCl2, 100 mM KCl, 0.5 mM dithiothreitol, 0.5 mM EDTA, 30 µg of bovine serum albumin per ml).
-
Drug Addition: Add this compound (dissolved in DMSO) or an equivalent amount of DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 10 minutes to allow for the formation of the cleavage complex.
-
Termination: Stop the reaction by adding SDS and EDTA to final concentrations of 1% and 25 mM, respectively.
-
Protein Digestion: Add proteinase K and incubate at 45°C for 45 minutes to digest the topoisomerase II.
-
Analysis: Analyze the DNA products by electrophoresis on a 1% agarose gel.
-
Quantification: The amount of linear plasmid DNA (form III), which represents the cleaved product, is quantified to determine the extent of cleavage enhancement.
Cytotoxicity Assay in Drosophila melanogaster Kc Cells
This assay determines the effect of this compound on the viability and proliferation of cultured cells.
Protocol:
-
Cell Culture: Culture Drosophila melanogaster Kc cells in M3 medium supplemented with 2% fetal bovine serum and 1% penicillin-streptomycin at 25°C.
-
Drug Treatment: Add varying concentrations of this compound to the cell cultures.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assessment: At each time point, determine the number of viable cells using a hemacytometer and trypan blue exclusion.
-
Data Analysis: Plot cell growth curves to determine the effect of the compound on cell proliferation and calculate the concentration required to inhibit cell growth by 50% (IC50) or the percentage of cell death at a specific concentration.
Topoisomerase II-Catalyzed DNA Relaxation Assay
This assay assesses the effect of a compound on the overall catalytic activity of topoisomerase II.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing topoisomerase II, negatively supercoiled pBR322 DNA, and assay buffer containing 1 mM ATP.
-
Drug Addition: Add this compound or vehicle to the reaction mixture.
-
Incubation: Incubate at 30°C for 15 minutes to allow for DNA relaxation.
-
Termination: Stop the reaction by the addition of SDS and EDTA.
-
Analysis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Quantification: The disappearance of the supercoiled DNA band is quantified to determine the extent of inhibition of the relaxation activity.
DNA Intercalation Assay
This assay determines whether a compound binds to DNA by inserting itself between the base pairs.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, calf thymus topoisomerase I, and the assay buffer.
-
Drug Addition: Add this compound, a known intercalator (e.g., amsacrine) as a positive control, or a non-intercalator (e.g., etoposide) as a negative control.
-
Incubation: Incubate the mixture to allow the topoisomerase I to introduce transient nicks and allow the plasmid to re-equilibrate in the presence of the drug.
-
Analysis: Analyze the topological state of the plasmid DNA by agarose gel electrophoresis. Intercalating agents will introduce negative supercoils into the initially relaxed DNA.
-
Interpretation: The degree of supercoiling induced is proportional to the extent of DNA intercalation.
Conclusion
This compound is a valuable research tool for studying the mechanism of topoisomerase II and the consequences of stabilizing the cleavage complex. Its distinct mechanism of action, dependent on its aromatic substituent, provides insights into the structure-activity relationships of topoisomerase II poisons. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals interested in this novel class of cytotoxic agents. Further in vivo studies would be necessary to evaluate its therapeutic potential.
References
An In-Depth Technical Guide to Ro 47-3359 (CAS Number: 155144-64-2): A Potent Eukaryotic Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 47-3359, a synthetic compound belonging to the pyrimido[1,6-a]benzimidazole class, has been identified as a potent inhibitor of eukaryotic topoisomerase II. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, mechanism of action, and biological effects. Detailed experimental protocols for key assays are provided, and its primary mechanism of action is visualized through a logical workflow diagram. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of oncology, drug discovery, and molecular pharmacology.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₂₀H₁₇FN₄O₃ and a molecular weight of 380.37 g/mol .[1][2] It is structurally characterized by a pyrimido[1,6-a]benzimidazole core.
| Property | Value | Reference |
| CAS Number | 155144-64-2 | [1] |
| Molecular Formula | C₂₀H₁₇FN₄O₃ | [1][2] |
| Molecular Weight | 380.37 g/mol | |
| Chemical Class | Pyrimido[1,6-a]benzimidazole | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Dry, dark, short-term at 0-4°C, long-term at -20°C |
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of eukaryotic topoisomerase II. Unlike some other topoisomerase inhibitors that merely prevent the enzyme from functioning, this compound enhances the formation of the topoisomerase II-DNA cleavage complex. This stabilization of the transient, enzyme-mediated DNA double-strand breaks leads to an accumulation of DNA damage, ultimately triggering cellular apoptosis and cell death.
The activity of this compound is dependent on the presence of an aromatic substituent at a key position on its chemical scaffold. This is in contrast to similar compounds with aliphatic substitutions at the same position, which do not exhibit the same level of topoisomerase II-mediated DNA cleavage enhancement or cytotoxicity.
Biological Activity and Quantitative Data
The primary biological effect of this compound is cytotoxicity, which has been demonstrated in Drosophila melanogaster Kc cells. The cytotoxic potential of this compound is directly correlated with its ability to enhance topoisomerase II-mediated DNA cleavage.
| Parameter | Concentration | Effect | Cell Line | Reference |
| DNA Breakage | 100 µM | Approximately doubled the levels of DNA breakage in vitro | - | |
| Cytotoxicity | 100 µM | Killed >50% of the initial cell population | Kc cells |
Experimental Protocols
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, it is reported to have been prepared following the general synthetic methods for pyrimido[1,6-a]benzimidazoles. These methods generally involve the condensation of a substituted benzimidazole precursor with a suitable pyrimidine precursor. For the broader class of pyrimido[1,2-a]benzimidazoles, common synthetic strategies include the reaction of 2-aminobenzimidazoles with bifunctional synthetic equivalents or multicomponent reactions.
Topoisomerase II-Mediated DNA Cleavage Assay
The following is a generalized protocol based on standard methods for assessing topoisomerase II-mediated DNA cleavage, as would have been used in the evaluation of this compound.
Objective: To determine the effect of this compound on the ability of eukaryotic topoisomerase II to cleave DNA.
Materials:
-
Purified eukaryotic topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM NaCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml bovine serum albumin)
-
ATP
-
This compound dissolved in DMSO
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction mixtures are prepared containing the assay buffer, supercoiled plasmid DNA, and ATP.
-
This compound, dissolved in DMSO, is added to the experimental tubes at various concentrations. A control tube with DMSO alone is also prepared.
-
The reaction is initiated by the addition of purified topoisomerase II.
-
The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by the addition of SDS and proteinase K to digest the enzyme.
-
The DNA is then purified, typically by phenol-chloroform extraction and ethanol precipitation.
-
The purified DNA is subjected to agarose gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
The gel is stained with a DNA intercalating agent and visualized under UV light. An increase in the amount of linear DNA in the presence of this compound indicates enhanced topoisomerase II-mediated DNA cleavage.
Cytotoxicity Assay in Kc Cells
The following protocol is a generalized method for assessing the cytotoxicity of a compound in a cell culture model, as was likely employed for this compound.
Objective: To determine the cytotoxic effect of this compound on Drosophila melanogaster Kc cells.
Materials:
-
Drosophila melanogaster Kc cell line
-
Appropriate cell culture medium and supplements
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a trypan blue exclusion assay)
-
Plate reader (for colorimetric assays) or microscope with a hemocytometer (for cell counting)
Procedure:
-
Kc cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receiving medium with DMSO alone is included.
-
The cells are incubated for a set period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, a cell viability assay is performed.
-
For MTT assay: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is read on a plate reader.
-
For Trypan Blue Exclusion Assay: Cells are harvested, stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
-
The percentage of cell viability is calculated for each concentration of this compound relative to the control group. The IC₅₀ value (the concentration at which 50% of cells are killed) can then be determined.
Signaling Pathways
While the direct downstream signaling pathways activated by this compound have not been explicitly detailed in the available literature, the induction of DNA double-strand breaks by topoisomerase II inhibitors is known to trigger the DNA Damage Response (DDR) pathway. This complex signaling network can lead to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, induce apoptosis. Key kinases in the DDR pathway that are often activated in response to DNA damage include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn can lead to the inactivation of cyclin-dependent kinases (CDKs) and cell cycle arrest, often at the G2/M transition. The tumor suppressor protein p53 is also a critical player in this pathway, and its activation can lead to the transcription of genes involved in cell cycle arrest and apoptosis.
Conclusion
This compound is a potent cytotoxic agent that functions by enhancing eukaryotic topoisomerase II-mediated DNA cleavage. Its pyrimido[1,6-a]benzimidazole scaffold represents a promising starting point for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its specific synthesis, delineate the precise downstream signaling pathways it modulates, and explore its therapeutic potential in various cancer models. This technical guide provides a solid foundation for such future investigations.
References
An In-depth Technical Guide to the Pyrimido[1,2-a]benzimidazole Class of Compounds
A Note on Nomenclature: The isomeric scaffold Pyrimido[1,2-a]benzimidazole is the subject of the vast majority of scientific literature, often used interchangeably with benzo[1][2]imidazo[1,2-a]pyrimidine. This guide will focus on this well-documented class of compounds.
Introduction
The Pyrimido[1,2-a]benzimidazole core is a fused heterocyclic system of significant interest in medicinal chemistry. These compounds are structurally related to purine nucleosides, which allows them to interact with a variety of biological systems.[3] The versatile synthesis and diverse biological activities of this class of compounds, including anticancer, antimicrobial, and antiparasitic effects, have made them a focal point for drug discovery and development.[4][5]
Synthesis of Pyrimido[1,2-a]benzimidazoles
The synthesis of the Pyrimido[1,2-a]benzimidazole scaffold is most commonly achieved through the condensation of 2-aminobenzimidazole with various precursors. One prevalent method involves a one-pot, three-component reaction.
Experimental Protocol: Synthesis of 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles
This protocol is a representative example of the synthesis of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles, adapted from the literature.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
2-aminobenzimidazole
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Dimethylformamide (DMF)
Procedure:
-
Chalcone Formation: In a suitable reaction vessel, dissolve the substituted acetophenone and substituted benzaldehyde in methanol.
-
Add a catalytic amount of potassium hydroxide and stir the mixture at room temperature for 24 hours to yield the intermediate α,β-unsaturated carbonyl compound (chalcone).
-
Cyclocondensation: To the reaction mixture containing the chalcone, add 2-aminobenzimidazole and a base such as sodium hydroxide.
-
Reflux the mixture in a solvent like dimethylformamide for 24 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2,4-diaryl-pyrimido[1,2-a]benzimidazole.
Biological Activities and Quantitative Data
Pyrimido[1,2-a]benzimidazole derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for their anticancer, antiparasitic, and antimicrobial effects.
Anticancer Activity
Several derivatives of Pyrimido[1,2-a]benzimidazole have shown potent anticancer activity against a range of human cancer cell lines.
| Compound | Leukemia (HL-60) GI50 (µM) | Leukemia (MOLM-13) GI50 (µM) | Leukemia (MV4-11) GI50 (µM) | Leukemia (CCRF-CEM) GI50 (µM) | Leukemia (THP-1) GI50 (µM) |
| 5e | 1.83 | 1.62 | 1.34 | 1.97 | 2.11 |
| 5f | 2.15 | 1.98 | 1.76 | 2.34 | 2.56 |
| 5g | 1.47 | 1.29 | 1.11 | 1.63 | 1.88 |
| 5h | 0.98 | 0.87 | 0.75 | 1.12 | 1.29 |
Data extracted from Shaldam et al., 2023.
Antiparasitic Activity
Certain fluorophenyl-substituted Pyrimido[1,2-a]benzimidazoles have exhibited significant activity against various parasites.
| Compound | Leishmania major EC50 (µM) | Toxoplasma gondii EC50 (µM) |
| 2a | 0.08 | 4.59 |
| 3b | 1.21 | 2.80 |
Data extracted from Al Nasr et al., 2023.
Antimicrobial Activity
The antimicrobial potential of Pyrimido[1,2-a]benzimidazole derivatives has been evaluated against various bacterial and fungal strains.
| Compound | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. niger MIC (µg/mL) |
| 3e | >100 | >100 | 50 | 100 | >100 |
| 3g | 25 | 50 | 25 | 50 | 50 |
Representative data; specific values can vary based on the full compound structure.
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity Screening (SRB Assay)
Protocol:
-
Cell Plating: Seed human cancer cell lines in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the Pyrimido[1,2-a]benzimidazole compounds and incubate for 48-72 hours.
-
Cell Fixation: Fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (Growth Inhibition of 50%) values from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the Pyrimido[1,2-a]benzimidazole compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action
Anticancer Mechanism: BMX Kinase Inhibition
Recent studies have identified the Bone Marrow X (BMX) kinase, a member of the Tec family of non-receptor tyrosine kinases, as a key target for the anticancer activity of certain Pyrimido[1,2-a]benzimidazole derivatives. BMX kinase is involved in signaling pathways that regulate cell proliferation, survival, and differentiation.
The inhibition of BMX kinase by these compounds disrupts downstream signaling, particularly the activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5. This disruption leads to the induction of apoptosis in cancer cells.
Caption: Inhibition of the BMX-STAT signaling pathway by Pyrimido[1,2-a]benzimidazoles.
Antimicrobial Mechanism
The antimicrobial mechanism of benzimidazole-containing compounds is generally attributed to their ability to interfere with essential cellular processes in microorganisms.
-
Antifungal Activity: In fungi, benzimidazoles are known to bind to β-tubulin, which inhibits the polymerization of microtubules. This disruption of the cytoskeleton interferes with cell division and other vital cellular functions, leading to fungal cell death.
-
Antibacterial Activity: The antibacterial action of benzimidazoles can involve the inhibition of bacterial cell wall synthesis by targeting transpeptidase enzymes, similar to the mechanism of β-lactam antibiotics. Some derivatives may also inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication and segregation, thereby preventing bacterial cell division.
Experimental Workflow: Anticancer Drug Screening Cascade
The discovery and development of novel anticancer agents from the Pyrimido[1,2-a]benzimidazole class typically follows a structured screening cascade to identify and characterize promising lead compounds.
Caption: A typical workflow for anticancer drug screening.
Conclusion
The Pyrimido[1,2-a]benzimidazole class of compounds represents a privileged scaffold in medicinal chemistry, with a rich and expanding portfolio of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for the development of novel therapeutics. The well-documented anticancer activity, particularly through the inhibition of BMX kinase, provides a strong rationale for further investigation and optimization of these compounds for clinical applications. Furthermore, their promising antimicrobial and antiparasitic profiles warrant continued exploration to address the growing challenge of drug resistance. This technical guide provides a comprehensive overview of the current state of research on Pyrimido[1,2-a]benzimidazoles, offering valuable insights and methodologies for researchers and drug development professionals in the field.
References
- 1. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxicity of Ro 47-3359
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 47-3359 is a pyrimido[1,6-a]benzimidazole derivative that has been identified as a cytotoxic agent with a mechanism of action targeting eukaryotic topoisomerase II.[1][2] This technical guide provides a comprehensive overview of the available cytotoxicity data, detailed experimental protocols for assessing its effects, and a description of the implicated signaling pathways. The information is intended to support further research and development of this and similar compounds as potential therapeutic agents.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Unlike some other topoisomerase II inhibitors, this compound enhances the formation of the topoisomerase II-DNA cleavage complex.[1] This stabilization of the transient DNA breaks ultimately leads to the induction of apoptosis and cell death.[1][3]
Quantitative Cytotoxicity Data
Currently, detailed quantitative data such as IC50 values for this compound across a broad range of cancer cell lines are not widely available in the public domain. The primary reported cytotoxic effect is on Drosophila Kc cells.
| Cell Line | Compound | Concentration | Effect | Reference |
| Kc cells | This compound | 100 µM | > 50% cell death |
Experimental Protocols
Cell Viability Assessment: Trypan Blue Exclusion Assay
This protocol is a common method to differentiate viable from non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4% in buffered saline)
-
Hemacytometer
-
Microscope
-
Pipettes
-
Microcentrifuge tubes
Procedure:
-
Prepare a single-cell suspension from the culture.
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a clean hemacytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemacytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of a compound to enhance the formation of the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.
Materials:
-
Purified eukaryotic topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/ml bovine serum albumin)
-
This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Loading dye
-
Agarose gel
-
Electrophoresis buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a no-drug control.
-
Initiate the reaction by adding purified topoisomerase II to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS and proteinase K to digest the topoisomerase II.
-
Add loading dye to each sample.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator. An increase in the linear DNA band in the presence of the compound indicates enhanced topoisomerase II-mediated DNA cleavage.
Signaling Pathways and Visualizations
The cytotoxic action of topoisomerase II inhibitors like this compound triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining cell viability using the Trypan Blue exclusion assay.
Experimental Workflow: Topoisomerase II DNA Cleavage Assay
Caption: Workflow for the in vitro Topoisomerase II DNA cleavage assay.
Signaling Pathway: Topoisomerase II Inhibition-Induced Apoptosis
Caption: Intrinsic apoptosis pathway activated by Topoisomerase II inhibition.
Conclusion
This compound is a cytotoxic compound that functions by enhancing topoisomerase II-mediated DNA cleavage, leading to the induction of apoptosis. While comprehensive quantitative data on its cytotoxicity across various cell lines is limited, the established mechanism of action provides a strong rationale for its further investigation as a potential anticancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Future studies should focus on determining the IC50 values of this compound in a panel of human cancer cell lines to better understand its potency and selectivity.
References
Initial In Vitro Evaluation of Ro 47-3359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro evaluation of Ro 47-3359, a novel pyrimido[1,6-a]benzimidazole compound. The data and methodologies presented are synthesized from foundational studies to offer a detailed resource for understanding its mechanism of action as a eukaryotic topoisomerase II-targeted agent.
Core Findings: Quantitative Data Summary
The in vitro activity of this compound was characterized through its effects on DNA topology, mediated by topoisomerase II, and its cytotoxic impact on eukaryotic cells. The following tables summarize the key quantitative findings.
| Table 1: Effect of this compound on Topoisomerase II-Mediated DNA Relaxation | |
| Compound | IC50 (µM) |
| This compound | ~250 |
| Ro 46-7864 (Control) | ~250 |
| Table 2: Enhancement of Topoisomerase II-Mediated DNA Cleavage by this compound | |
| Parameter | Observation |
| DNA Breakage at 100 µM this compound | Approximately double the levels of enzyme-mediated DNA cleavage compared to enzyme alone.[1] |
| Table 3: Cytotoxicity of this compound in Drosophila melanogaster Kc Cells | |
| Parameter | Result |
| Cell Viability at 100 µM this compound | >50% reduction in the initial cell population.[1] |
Mechanism of Action: Topoisomerase II Poison
This compound functions as a topoisomerase II poison. Unlike catalytic inhibitors that prevent the enzyme from binding to or relaxing DNA, this compound traps the enzyme-DNA cleavage complex. This stabilization of the transient double-strand break ultimately leads to an accumulation of cleaved DNA, which is toxic to the cell.[1] This mechanism is supported by the observation that while both this compound and the related compound Ro 46-7864 inhibit DNA relaxation to a similar extent, only this compound enhances DNA cleavage and exhibits significant cytotoxicity.[1]
Caption: Mechanism of this compound as a topoisomerase II poison.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments performed to characterize this compound.
Topoisomerase II-Mediated DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
a. Materials:
-
Purified Drosophila melanogaster topoisomerase II
-
Negatively supercoiled pBR322 plasmid DNA
-
ATP
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT)
-
This compound and Ro 46-7864 (dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium Bromide
b. Protocol:
-
Prepare reaction mixtures (20 µL final volume) containing assay buffer, 5 nM supercoiled pBR322 DNA, and 1 mM ATP.
-
Add varying concentrations of this compound or the control compound (e.g., 0-500 µM) to the reaction mixtures. Ensure a constant final concentration of DMSO across all reactions.
-
Initiate the reaction by adding 0.3 nM topoisomerase II.
-
Incubate the samples at 30°C for 15 minutes.
-
Terminate the reactions by adding 2.5 µL of stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of relaxed and supercoiled DNA in each lane using densitometry. The inhibition is calculated relative to the drug-free control.
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound enhances the formation of the covalent enzyme-DNA cleavage complex.
a. Materials:
-
Same as the relaxation assay, with the addition of Proteinase K.
b. Protocol:
-
Prepare reaction mixtures as described for the relaxation assay.
-
Add the test compound (e.g., 100 µM this compound).
-
Initiate the reaction by adding topoisomerase II.
-
Incubate at 30°C for 15 minutes.
-
Terminate the reaction by adding SDS to a final concentration of 1%.
-
Add Proteinase K to a final concentration of 0.5 mg/mL to digest the protein.
-
Incubate at 37°C for 30 minutes.
-
Add loading dye and resolve the DNA on a 1% agarose gel.
-
Visualize and quantify the different DNA forms (supercoiled, nicked, and linear). An increase in the linear DNA form indicates enhanced double-strand cleavage.
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of the compound on the proliferation and viability of eukaryotic cells.
a. Materials:
-
Drosophila melanogaster Kc cells
-
Appropriate cell culture medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum.
-
This compound (dissolved in DMSO)
-
Trypan Blue solution
-
Hemacytometer or automated cell counter
b. Protocol:
-
Seed Kc cells in culture plates at a defined density.
-
Allow cells to attach and resume growth (if adherent).
-
Treat the cells with varying concentrations of this compound (e.g., 100 µM) or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
At the end of the incubation, harvest the cells.
-
Perform a viable cell count using Trypan Blue exclusion. Mix a small aliquot of the cell suspension with Trypan Blue and count the number of viable (unstained) and non-viable (blue) cells using a hemacytometer.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
Conclusion
The initial in vitro evaluation of this compound clearly demonstrates its potential as a cytotoxic agent that targets eukaryotic topoisomerase II. Its ability to enhance enzyme-mediated DNA cleavage, a hallmark of topoisomerase II poisons, distinguishes it from structurally similar but non-toxic compounds like Ro 46-7864. These findings provide a solid foundation for further investigation into its therapeutic potential and for the development of related compounds.
References
Methodological & Application
How to dissolve and prepare Ro 47-3359 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the dissolution, preparation, and experimental use of Ro 47-3359, a pyrimido[1,6-a]benzimidazole compound that functions as a eukaryotic topoisomerase II inhibitor.
Chemical Properties and Solubility
This compound is an experimental compound that enhances topoisomerase II-mediated DNA cleavage, leading to cytotoxic effects in cells.[1] Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound has been documented in a limited number of solvents.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 10 mM | A 10 mM stock solution can be prepared in 100% DMSO.[2] For cellular assays, the final DMSO concentration should be kept low (e.g., ≤1%) to avoid solvent toxicity. |
| 5 mM Hydrochloric Acid (HCl) | Not Specified | This compound can be dissolved in 5 mM HCl, though the maximum concentration is not specified in the available literature.[3] |
Experimental Protocols
Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution of this compound in DMSO, suitable for use in a variety of in vitro assays, such as cell viability and topoisomerase II activity assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature to ensure it is in a liquid state.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder.
-
Add DMSO: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Preparation of this compound for In Vivo Experiments
There is currently no publicly available, detailed protocol for the formulation and administration of this compound in in vivo models. A patent for this class of compounds suggests that administration can be through various routes, including oral and intravenous, as part of a pharmaceutical composition. However, specific vehicles and formulations for this compound are not described.
General Guidance for In Vivo Formulation Development:
-
Solubility Testing: Due to its poor aqueous solubility, formulation strategies will likely be required. These may include:
-
Co-solvents: Systems using a combination of solvents such as DMSO, ethanol, polyethylene glycol (PEG), and saline. The final concentration of organic solvents should be kept within tolerated limits for the chosen animal model and administration route.
-
Surfactant-based formulations: Using surfactants like Tween 80 or Cremophor EL to create micellar solutions or emulsions.
-
Cyclodextrin complexation: Employing cyclodextrins to improve the aqueous solubility of the compound.
-
-
Toxicity and Tolerability Studies: It is crucial to conduct preliminary studies to determine the maximum tolerated dose (MTD) of both the vehicle and the formulated drug.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral gavage) will depend on the experimental design and the pharmacokinetic properties of the compound.
Researchers should undertake formulation development and pilot tolerability studies before proceeding with full-scale in vivo experiments.
Key Experimental Protocol: Topoisomerase II DNA Cleavage Assay
This protocol is a generalized method to assess the ability of this compound to enhance topoisomerase II-mediated DNA cleavage.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase II reaction buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Etoposide (positive control)
-
Stop buffer (e.g., containing SDS and proteinase K)
-
6X DNA loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a typical 20 µL reaction, add the components in the following order:
-
Nuclease-free water to final volume
-
2 µL of 10X Topoisomerase II reaction buffer
-
Plasmid DNA (e.g., 200 ng)
-
Desired concentration of this compound (and DMSO vehicle control) or etoposide.
-
-
Enzyme Addition: Add a predetermined amount of topoisomerase IIα to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reactions by adding stop buffer and incubate as required for proteinase K digestion (e.g., 37°C for 30 minutes).
-
Electrophoresis: Add 6X DNA loading dye to each sample and load onto a 1% agarose gel containing ethidium bromide in TAE buffer. Run the gel until the different DNA topoisomers (supercoiled, nicked, and linear) are well-separated.
-
Visualization: Visualize the DNA bands under UV light and document the results. An increase in the linear form of the plasmid DNA in the presence of this compound indicates enhanced topoisomerase II-mediated DNA cleavage.
Mechanism of Action: Signaling Pathway
This compound targets eukaryotic topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. The compound stabilizes the covalent complex formed between topoisomerase II and DNA, where the DNA is in a cleaved state. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cytotoxicity via stabilization of the topoisomerase II-DNA cleavage complex.
References
Application Notes and Protocols for Ro 47-3359 in Drosophila melanogaster Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ro 47-3359 is a pyrimido[1,6-a]benzimidazole, a class of compounds developed as analogs of quinolones.[1][2] In the context of Drosophila melanogaster research, this compound has been characterized as a potent inhibitor of eukaryotic topoisomerase II.[3][4][5] Unlike some other topoisomerase inhibitors that only prevent the enzyme from relaxing supercoiled DNA, this compound is notable for enhancing the formation of the topoisomerase II-DNA cleavage complex. This leads to an increase in DNA strand breaks, ultimately resulting in cytotoxicity. The primary research models highlighted in the literature are Drosophila melanogaster Kc cell lines, which are utilized to study the drug's effect on DNA topology and cell viability.
Mechanism of Action
This compound targets topoisomerase II, a critical enzyme that alters DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. The cytotoxic effect of this compound stems from its ability to stabilize the covalent intermediate of the topoisomerase II reaction, where the enzyme is bound to the cleaved DNA. This stabilization enhances the level of DNA cleavage, leading to the accumulation of DNA double-strand breaks and subsequent cell death.
Caption: Mechanism of this compound-induced cytotoxicity.
Data Presentation
The following tables summarize the quantitative data from studies on this compound in Drosophila melanogaster Kc cells.
Table 1: Cytotoxicity of this compound in Drosophila Kc Cells
| Concentration | Effect on Kc Cell Population | Citation |
| 100 µM | >50% reduction in the initial cell population |
Table 2: Effect of this compound on Topoisomerase II-Mediated DNA Cleavage
| Concentration | Observed Effect | Citation |
| 100 µM | Approximately doubled the levels of DNA breakage in vitro | |
| 500 µM | Enhanced enzyme-mediated DNA cleavage |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound with Drosophila models, based on the available literature.
Protocol 1: Topoisomerase II-Mediated DNA Relaxation Assay
This assay is used to determine the inhibitory effect of this compound on the catalytic activity of Drosophila topoisomerase II.
Materials:
-
Purified Drosophila melanogaster topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
DMSO (as a drug diluent)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 5% sucrose)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Set up reaction mixtures in microcentrifuge tubes containing the assay buffer, supercoiled DNA, and varying concentrations of this compound or DMSO for the control.
-
Initiate the reaction by adding purified Drosophila topoisomerase II.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of relaxation is observed as the persistence of the supercoiled DNA band.
Protocol 2: Topoisomerase II-Mediated DNA Cleavage Assay
This assay assesses the ability of this compound to enhance DNA cleavage by trapping the topoisomerase II-DNA complex.
Materials:
-
Same as Protocol 1, with the addition of Proteinase K.
Procedure:
-
Follow steps 1-3 of the DNA Relaxation Assay protocol.
-
Incubate the reaction mixtures as described.
-
Terminate the enzymatic reaction by adding SDS (to a final concentration of 1%) and Proteinase K (to a final concentration of 0.2 mg/mL).
-
Incubate at a suitable temperature (e.g., 50°C) for 30-60 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The enhancement of DNA cleavage is indicated by an increase in the amount of linear DNA (form III) and a decrease in supercoiled DNA (form I).
Protocol 3: Cytotoxicity Assay in Drosophila Kc Cells
This protocol measures the effect of this compound on the viability of Drosophila Kc cells.
Materials:
-
Drosophila melanogaster Kc cell line
-
Appropriate cell culture medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum.
-
This compound stock solution in DMSO
-
Control vehicle (DMSO)
-
Hemacytometer or automated cell counter
-
Trypan blue solution (for viability staining)
-
Incubator for Kc cell culture (at ~25°C)
Procedure:
-
Seed Kc cells in culture plates at a predetermined density and allow them to attach or stabilize.
-
Treat the cells with various concentrations of this compound. Include a control group treated with an equivalent amount of DMSO.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, harvest the cells.
-
Mix a small aliquot of the cell suspension with trypan blue.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemacytometer.
-
Calculate the percentage of viable cells or the reduction in cell population compared to the control to determine the cytotoxicity of this compound.
Caption: General workflow for testing this compound in vitro.
References
Application Notes and Protocols: Kc Cell Line Treatment with Ro 47-3359
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Drosophila melanogaster Kc cell line is a widely utilized in vitro model system for studying various cellular processes, including signal transduction, immune response, and drug discovery. This document provides detailed application notes and protocols for the treatment of Kc cells with Ro 47-3359, a pyrimido[1,6-a]benzimidazole derivative that functions as a topoisomerase II inhibitor. These guidelines are intended to assist researchers in performing reproducible experiments to evaluate the cytotoxic effects and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on Kc cells.
Table 1: Cytotoxicity of this compound on Kc Cells
| Concentration (µM) | Treatment Duration (hours) | Effect on Cell Population |
| 10 | 30 | Growth inhibition |
| 25 | 30 | Growth inhibition |
| 35 | 30 | Minimal lethal concentration (prevents cell growth)[1] |
| 100 | 30 | >50% reduction in the initial cell population[1] |
Table 2: Effect of this compound on Topoisomerase II Activity in Kc Cells
| Concentration (µM) | Effect on Topoisomerase II-mediated DNA Cleavage |
| 100 | Approximately 2-fold enhancement[1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of topoisomerase II, a critical enzyme for DNA replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, the drug leads to the accumulation of double-strand breaks. This DNA damage triggers a cellular stress response, ultimately leading to apoptosis or cell cycle arrest.
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Protocols
Kc167 Cell Culture
This protocol outlines the routine maintenance of the Drosophila Kc167 cell line.
Materials:
-
Kc167 cells (e.g., from Drosophila Genomics Resource Center - DGRC)
-
Schneider's Drosophila Medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
100 mm tissue-culture grade Petri plates
-
Sterile serological pipettes
-
Incubator at 25°C (non-humidified, no CO2)
-
Hemacytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Media Preparation: Prepare complete Schneider's medium by supplementing with 10% heat-inactivated FBS and 2 mM L-Glutamine.
-
Cell Thawing: Thaw frozen vials of Kc167 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 ml of pre-warmed complete medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 ml of fresh complete medium. Transfer to a 25 cm² T-flask.
-
Routine Passaging:
-
Kc167 cells are semi-adherent and can be dislodged by gentle pipetting.
-
Maintain cell density between 1 x 10⁶ and 8 x 10⁶ cells/ml.[2]
-
When cells reach confluency (approximately 8 x 10⁶ cells/ml), subculture them.
-
Aseptically remove the cell suspension and transfer to a sterile conical tube.
-
Determine the cell density and viability using a hemacytometer and trypan blue exclusion. Viability should be >95%.
-
Dilute the cells to a seeding density of 1 x 10⁶ cells/ml in a new 100 mm Petri plate containing 10 ml of complete medium.
-
Incubate at 25°C. Cells typically have a doubling time of 22-24 hours.[3]
-
Caption: Kc167 cell culture workflow.
Cytotoxicity Assay
This protocol describes how to assess the cytotoxic effects of this compound on Kc167 cells.
Materials:
-
Kc167 cells in logarithmic growth phase
-
Complete Schneider's medium
-
This compound stock solution (dissolved in DMSO)
-
24-well tissue culture plates
-
Hemacytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Cell Seeding: Seed Kc167 cells in a 24-well plate at a density of 1 x 10⁶ cells/ml in 1 ml of complete medium per well.
-
Drug Preparation: Prepare serial dilutions of this compound in complete Schneider's medium from the stock solution. A final concentration range of 10 µM to 100 µM is recommended. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: After allowing the cells to settle for 2-4 hours, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate at 25°C for the desired time points (e.g., 24, 30 hours).
-
Cell Viability Assessment:
-
At each time point, resuspend the cells in each well by gentle pipetting.
-
Take an aliquot and mix with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemacytometer.
-
Calculate the percentage of viable cells and the total number of viable cells per ml.
-
Plot cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
DNA Cleavage Assay
This protocol provides a method to assess the ability of this compound to enhance topoisomerase II-mediated DNA cleavage.
Materials:
-
Purified Drosophila Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA)
-
ATP
-
Proteinase K
-
Loading Dye (containing SDS)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, set up the following reaction on ice:
-
Reaction Buffer
-
Supercoiled plasmid DNA (e.g., 0.5 µg)
-
Purified Topoisomerase II
-
This compound at the desired concentration (e.g., 100 µM) or vehicle control (DMSO)
-
Add ATP (e.g., 1 mM) to initiate the reaction.
-
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding Proteinase K and SDS (from the loading dye) and incubating at 37°C for 30 minutes to digest the enzyme.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) DNA indicates DNA cleavage.
-
Quantify the intensity of the bands corresponding to the different DNA forms using densitometry software. An increase in the linear DNA form in the presence of this compound indicates enhanced topoisomerase II-mediated DNA cleavage.
-
Caption: DNA cleavage assay workflow.
References
Application Notes and Protocols for Topoisomerase II Inhibition with Ro 47-3359
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 47-3359 is a pyrimido[1,6-a]benzimidazole compound that has been identified as a potent inhibitor of eukaryotic topoisomerase II.[1] This enzyme plays a crucial role in managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-stranded DNA breaks to allow for the passage of another DNA segment, thereby resolving DNA tangles and supercoils. This compound exerts its cytotoxic effects by enhancing the topoisomerase II-mediated DNA cleavage, effectively trapping the enzyme-DNA complex and leading to an accumulation of DNA strand breaks.[2] This mechanism ultimately triggers programmed cell death (apoptosis) and cell cycle arrest, making this compound a compound of interest in cancer research.
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the topoisomerase II inhibitory activity of this compound. Detailed protocols for key in vitro and cell-based assays are provided, along with data presentation guidelines and visualizations of the experimental workflow and associated signaling pathways.
Data Presentation
Quantitative data regarding the activity of this compound should be organized for clarity and comparative analysis.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Substrate | Key Parameter | Value | Reference |
| DNA Relaxation Assay | Topoisomerase II | Supercoiled Plasmid DNA | Inhibition | Inhibits DNA relaxation | [2] |
| DNA Cleavage Assay | Topoisomerase II | Plasmid DNA | DNA Breakage | ~2-fold increase at 100 µM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Key Parameter | Value | Reference |
| Kc cells | Cytotoxicity Assay | Cell Viability | >50% cell death at 100 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K
Protocol:
-
Prepare a reaction mixture on ice containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and 200-500 ng of supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a solvent control (e.g., DMSO) and a no-drug control.
-
Initiate the reaction by adding a pre-determined amount of human topoisomerase IIα (typically 1-2 units). The final reaction volume is typically 20 µL.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution.
-
(Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel prepared with TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II activity will result in a higher proportion of supercoiled DNA compared to the no-drug control.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated DNA), a process that can be inhibited by compounds like this compound.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound
-
Stop Solution
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide
Protocol:
-
Set up reaction tubes on ice with 1x Topoisomerase II Assay Buffer, 1 mM ATP, and approximately 200 ng of kDNA.
-
Add a range of concentrations of this compound to the tubes, including appropriate controls.
-
Start the reaction by adding 1-2 units of human topoisomerase IIα to each tube.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction with the addition of Stop Solution.
-
Load the samples onto a 1% agarose gel.
-
Run the gel and visualize the DNA as described in the relaxation assay protocol.
-
Analyze the results: Catenated kDNA remains in the well or migrates as a high molecular weight smear. Decatenated DNA migrates as distinct bands of minicircles. Inhibition of decatenation will result in a greater amount of kDNA remaining in the well.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if this compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound
-
SDS (10% solution)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide
Protocol:
-
Prepare reaction mixtures as described for the relaxation assay, including supercoiled plasmid DNA, assay buffer, and ATP.
-
Add varying concentrations of this compound and controls.
-
Initiate the reaction with topoisomerase IIα and incubate at 37°C for 30 minutes.
-
Stop the reaction and trap the cleavage complex by adding SDS to a final concentration of 1%.
-
Add proteinase K to a final concentration of 50 µg/mL and incubate at 50°C for 30-60 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA.
-
Analyze the results: An increase in the linear form of the plasmid DNA (compared to the no-drug control) indicates that this compound is stabilizing the topoisomerase II-DNA cleavage complex.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Ro 47-3359 in DNA Replication Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 47-3359 is a synthetic molecule belonging to the pyrimido[1,6-a]benzimidazole class, which is structurally analogous to quinolones.[1][2][3] It functions as a potent tool for investigating DNA replication and cell cycle processes due to its specific mechanism of action as a eukaryotic topoisomerase II poison.[1][4] Unlike some other topoisomerase inhibitors that only prevent the enzyme from re-ligating cleaved DNA, this compound actively enhances the rate of topoisomerase II-mediated DNA cleavage. This leads to the accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis, making it a valuable compound for studying DNA damage response pathways and for potential applications in anticancer drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound targets topoisomerase II, a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. The primary mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex. This action transforms the essential enzyme into a cellular toxin, generating permanent DNA double-strand breaks that are detrimental to the cell. While this compound inhibits the overall DNA relaxation activity of topoisomerase II, its key feature for research applications is the enhancement of DNA cleavage.
Quantitative Data
The following table summarizes the reported quantitative data for this compound's biological activity. This data is essential for designing experiments and interpreting results.
| Parameter | Cell Line / System | Concentration | Effect | Reference |
| Cytotoxicity | Drosophila melanogaster Kc cells | 100 µM | > 50% cell death | |
| DNA Breakage | In vitro (eukaryotic topoisomerase II) | 100 µM | ~2-fold increase in DNA breakage | |
| DNA Cleavage | In vitro (eukaryotic topoisomerase II) | 500 µM | Significant enhancement of topoisomerase II-mediated DNA cleavage | |
| DNA Religation | In vitro (eukaryotic topoisomerase II) | 500 µM | Inhibition of DNA religation |
Experimental Protocols
Protocol 1: In Vitro Topoisomerase II-Mediated DNA Cleavage Assay
This assay is used to determine the effect of this compound on the ability of topoisomerase II to cleave supercoiled plasmid DNA.
Materials:
-
Purified eukaryotic topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA)
-
ATP
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Loading Dye (with bromophenol blue and xylene cyanol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:
-
Assay Buffer
-
Supercoiled plasmid DNA (e.g., 0.3 nM)
-
Purified topoisomerase II (e.g., 5 nM)
-
ATP (1 mM)
-
This compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM). Include a DMSO-only control.
-
-
Incubate the reactions at 30°C for 15-30 minutes.
-
Stop the reactions by adding 2 µL of 10% SDS and 1 µL of 0.5 M EDTA.
-
Add Proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 30 minutes to digest the topoisomerase II.
-
Add loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Run the gel electrophoresis until the dye fronts have migrated sufficiently to separate the different DNA topoisomers (supercoiled, nicked, and linear).
-
Visualize the DNA bands using a UV transilluminator. The appearance of a linear DNA band (form III) indicates topoisomerase II-mediated cleavage.
-
Quantify the amount of linear DNA in each lane to determine the dose-dependent effect of this compound on DNA cleavage.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol measures the effect of this compound on the viability of cultured cells.
Materials:
-
Cell line of interest (e.g., Drosophila Kc cells or a mammalian cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC50 value of this compound.
Visualizations
Caption: Mechanism of this compound induced DNA damage.
Caption: Workflow for in vitro DNA cleavage assay.
References
Application Notes and Protocols for Measuring Ro 47-3359 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for measuring the efficacy of Ro 47-3359, a pyrimido[1,6-a]benzimidazole derivative that functions as a eukaryotic topoisomerase II inhibitor. The primary mechanism of action of this compound is the enhancement of topoisomerase II-mediated DNA cleavage, leading to cytotoxic effects in proliferating cells.
In Vitro Efficacy Assessment
A series of in vitro assays are crucial to determine the potency and mechanism of action of this compound. These assays focus on its direct effect on topoisomerase II activity and its subsequent impact on cell viability.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is fundamental to demonstrating the primary mechanism of this compound. It measures the ability of the compound to stabilize the covalent complex between topoisomerase II and DNA, leading to an increase in DNA cleavage.
Table 1: Quantitative Data from Topoisomerase II-Mediated DNA Cleavage Assay
| Concentration of this compound | Fold Increase in DNA Cleavage (Compared to No Drug Control) |
| 100 µM | ~2-fold[1] |
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents on ice:
-
5X Assay Buffer (50 mM Tris-HCl, pH 7.9, 500 mM KCl, 25 mM MgCl₂, 0.5 mM EDTA, 12.5% glycerol)
-
Supercoiled pBR322 plasmid DNA (final concentration 5-10 nM)
-
This compound (dissolved in DMSO, final concentration as required, e.g., 100 µM) or DMSO vehicle control
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified human topoisomerase IIα (final concentration ~200 nM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 2 µL of 5% (w/v) Sodium Dodecyl Sulfate (SDS).
-
Protein Digestion: Add 2 µL of 0.8 mg/mL Proteinase K and incubate at 37°C for a further 30 minutes to digest the topoisomerase II.
-
Sample Preparation for Electrophoresis: Add 10X loading buffer (0.25% bromophenol blue, 50% glycerol) to the reaction mixture.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1X TAE buffer (40 mM Tris-acetate, 1 mM EDTA) at 80-100V until the dye front has migrated sufficiently.
-
Visualization and Quantification: Visualize the DNA bands under UV light. The cleavage of supercoiled plasmid DNA (Form I) will result in the formation of linear DNA (Form III). The amount of linear DNA is quantified using densitometry and expressed as a fold increase over the no-drug control.
DNA Relaxation Assay
This assay is used to determine if this compound inhibits the catalytic activity of topoisomerase II, which is the relaxation of supercoiled DNA.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
10X Reaction Buffer (100 mM Tris-HCl, pH 7.9, 1 M KCl, 50 mM MgCl₂, 20% (v/v) glycerol, 10 mM ATP)
-
500 ng of supercoiled pBR322 DNA
-
This compound (at various concentrations) or vehicle control
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add 1-2 units of human topoisomerase IIα.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 10X loading buffer.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel in 1X TBE buffer (89 mM Tris base, 89 mM boric acid, 2 mM EDTA) at 90V for 2-3 hours.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, followed by destaining in water. Visualize the bands under UV light. Inhibition of relaxation is observed as the persistence of the supercoiled DNA form.
Cytotoxicity Assay in Drosophila melanogaster Kc Cells
This assay evaluates the cytotoxic effect of this compound on cultured cells. Drosophila Kc cells have been reported as a sensitive model for this compound.
Table 2: Cytotoxicity of this compound on Kc Cells
| Concentration of this compound | % Cell Viability |
| 100 µM | <50%[1] |
Experimental Protocol:
-
Cell Seeding: Seed Drosophila Kc cells in a 96-well plate at a density of 2 x 10⁶ cells/mL in M3+BPYE medium.
-
Compound Treatment: Add varying concentrations of this compound (e.g., from 1 µM to 500 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 25°C for 48 hours.
-
Viability Assessment (AlamarBlue Assay):
-
Add AlamarBlue® reagent (10% of the culture volume) to each well.
-
Incubate for 1-5 hours at 25°C.
-
Measure fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Efficacy Assessment (General Protocol)
Experimental Protocol:
-
Xenograft Model Establishment:
-
Subcutaneously implant a human cancer cell line known to be sensitive to topoisomerase II inhibitors (e.g., breast cancer, lung cancer, or leukemia cell lines) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at various doses. The dosing schedule should be determined based on preliminary toxicity studies.
-
The control group should receive the vehicle solution.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Efficacy Endpoints:
-
Primary endpoint: Tumor growth inhibition. Compare the tumor growth curves between the treated and control groups.
-
Secondary endpoints: Body weight (as a measure of toxicity), survival analysis, and histological analysis of tumors upon study completion.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Apoptosis
This compound, as a topoisomerase II poison, induces DNA double-strand breaks. This damage triggers a cascade of signaling events, primarily leading to apoptosis. The pathway involves DNA damage sensors like ATM and ATR, which then activate downstream effectors such as p53 and Chk2, ultimately leading to the activation of caspases and programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Efficacy Testing
The following workflow outlines the sequential steps for a comprehensive evaluation of this compound efficacy.
Caption: Experimental workflow for this compound efficacy testing.
References
Application Notes and Protocols for Ro 47-3359 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 47-3359 is a pyrimido[1,6-a]benzimidazole derivative that has been identified as a eukaryotic topoisomerase II inhibitor.[1][2][3] Unlike some inhibitors that prevent the catalytic activity of topoisomerase II, this compound acts by enhancing the enzyme-mediated DNA cleavage, leading to an accumulation of double-strand breaks.[2][3] This mechanism ultimately results in cytotoxicity, making this compound and similar compounds potential candidates for anticancer drug development. This document provides an overview of its application in screening assays, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound targets topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. The compound stabilizes the covalent complex formed between topoisomerase II and DNA, in which the DNA is cleaved. This action inhibits the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and subsequent cell death.
Data Presentation
The available quantitative data for this compound is limited. The following table summarizes the reported bioactivity of the compound. Further high-throughput screening and dose-response studies would be necessary to establish more precise metrics such as IC50 and EC50 values across various cell lines and assay formats.
| Compound | Assay Type | Cell Line/System | Concentration | Effect | Reference |
| This compound | DNA Cleavage Assay | Drosophila melanogaster Topoisomerase II (in vitro) | 100 µM | Approximately 2-fold increase in DNA breakage | |
| This compound | Cytotoxicity Assay | Drosophila melanogaster Kc cells | 100 µM | >50% cell death |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound, from its interaction with topoisomerase II to the induction of apoptosis.
Figure 1: Proposed signaling pathway of this compound.
Experimental Protocols
While specific high-throughput screening (HTS) data for this compound is not widely published, this section provides protocols for assays that are fundamental to characterizing topoisomerase II inhibitors. These can be adapted to HTS formats.
Protocol 1: Topoisomerase II-Mediated DNA Cleavage Assay (Gel-Based)
This protocol is a foundational method to determine if a compound enhances DNA cleavage by topoisomerase II.
1. Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (10 mM Tris-HCl pH 7.9, 50 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP)
-
This compound stock solution (in DMSO)
-
Stop Solution (0.5% SDS, 25 mM EDTA)
-
Proteinase K
-
6x DNA loading dye
-
Agarose gel (1%) with ethidium bromide
-
TAE buffer
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:
-
13 µL sterile water
-
2 µL 10x Assay Buffer
-
1 µL supercoiled plasmid DNA (200 ng/µL)
-
2 µL this compound at various concentrations (or DMSO for control)
-
2 µL purified topoisomerase IIα
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution and 2 µL of Proteinase K (10 mg/mL).
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add 4 µL of 6x DNA loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in 1x TAE buffer until the dye fronts have sufficiently separated.
-
Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates enhanced cleavage.
Protocol 2: High-Throughput Fluorescence Anisotropy Screening for Topoisomerase II Poisons
This protocol is adapted for HTS to identify compounds that stabilize the topoisomerase II-DNA complex.
1. Workflow Diagram:
Figure 2: HTS workflow for Topoisomerase II poisons.
2. Materials:
-
Human Topoisomerase IIα
-
Fluorophore-labeled double-stranded oligonucleotide (e.g., Alexa Fluor 488-labeled 29 bp DNA)
-
HTS Assay Buffer (10 mM Tris-HCl pH 7.9, 50 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, 0.5 mM ATP)
-
Compound library (including this compound) dissolved in DMSO
-
Positive control (e.g., etoposide)
-
Negative control (DMSO)
-
Dissociating agent (e.g., NaClO4)
-
1536-well microtiter plates
-
Plate reader capable of measuring fluorescence anisotropy
3. Procedure:
-
In a 1536-well plate, dispense 2 µL per well of a solution containing the fluorophore-labeled DNA (final concentration ~100 nM) and human topoisomerase IIα (final concentration ~150 nM) in HTS Assay Buffer.
-
Incubate the plate at 37°C for 30 minutes to allow for the formation of the enzyme-DNA complex.
-
Add test compounds (e.g., this compound at a final concentration of 1-20 µM) and controls to the wells.
-
Incubate the plate at 37°C for another 30 minutes.
-
Add a dissociating agent (e.g., 100 mM NaClO4) to each well to disrupt unstable enzyme-DNA complexes.
-
Measure the fluorescence anisotropy on a compatible plate reader.
-
Analyze the data. Wells containing compounds that stabilize the cleavage complex (like this compound) will exhibit a higher anisotropy value compared to the negative control.
Protocol 3: Cell Viability Assay (MTT-Based) for Cytotoxicity Screening
This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound.
1. Materials:
-
Drosophila Kc cells or a relevant cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Multiskan plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include wells with untreated cells and vehicle (DMSO) controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable tool compound for studying the mechanism of topoisomerase II inhibition. While detailed HTS data for this specific molecule are scarce in publicly available literature, the protocols provided herein offer a robust framework for its characterization and for the screening of new chemical entities with a similar mode of action. The adaptation of classical biochemical assays to high-throughput formats, such as the fluorescence anisotropy assay, will facilitate the discovery of novel topoisomerase II poisons for therapeutic development.
References
Troubleshooting & Optimization
Ro 47-3359 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 47-3359. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a compound belonging to the pyrimido[1,6-a]benzimidazole class.[1][2][3] Its primary mechanism of action is the inhibition of eukaryotic topoisomerase II.[1][2] By enhancing the topoisomerase II-mediated DNA cleavage, it exhibits cytotoxic potential.
Q2: What is the recommended storage condition for this compound?
This compound is a solid powder and should be stored at -20°C for long-term use.
Q3: Is it common to experience solubility issues with this compound?
Yes, it is not unusual to encounter solubility challenges with this compound. Limited solubility is a known characteristic of some pyrimido[1,6-a]benzimidazole derivatives.
Troubleshooting Guide: Solubility Issues
Q4: I am having difficulty dissolving this compound. What are the recommended solvents?
Based on available data, the following solvents have been successfully used to dissolve this compound or related compounds:
-
Dimethyl sulfoxide (DMSO): A stock solution of a related pyrimido[1,6-a]benzimidazole has been prepared at a concentration of 10 mM in 100% DMSO. For this compound, it is recommended to start by preparing a stock solution in pure DMSO.
-
Dilute Hydrochloric Acid (HCl): A 1 mM stock solution of this compound has been successfully prepared in 5 mM HCl. This provides an alternative to DMSO, which may be beneficial for experiments sensitive to this solvent.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to determine the highest achievable concentration in your final aqueous buffer that does not result in precipitation.
-
Minimize DMSO in the Final Solution: In cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 1%, and often as low as 0.1%) to avoid solvent-induced toxicity.
-
Use Intermediary Solvents: Before final dilution in your aqueous buffer, try diluting the DMSO stock in a water-miscible co-solvent like ethanol or propylene glycol.
-
Incorporate Solubilizing Agents: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80, or a cyclodextrin to your aqueous buffer to enhance the solubility of this compound.
-
Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve small amounts of precipitate. However, the stability of the compound under these conditions should be considered.
Q6: How can I determine the solubility of this compound in a new solvent or buffer system?
You can perform a solubility test to determine the approximate solubility in your specific experimental buffer. A general protocol is provided in the "Experimental Protocols" section below. This involves adding increasing amounts of the compound to a fixed volume of solvent, allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the supernatant.
Data Presentation
Table 1: Reported Solubility of this compound and a Related Compound
| Compound | Solvent | Concentration | Reference |
| This compound | 5 mM HCl | 1 mM | |
| Ro 46-7864 | 100% DMSO | 10 mM |
Note: The solubility of this compound in DMSO is not explicitly stated but is expected to be similar to its structural analog, Ro 46-7864.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 380.37 g/mol ). For 1 ml of a 10 mM solution, you will need 3.80 mg.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial containing the compound.
-
Dissolve: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 1 mM Stock Solution in 5 mM HCl
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For 1 ml of a 1 mM solution, you will need 0.38 mg.
-
Add Solvent: Add the appropriate volume of 5 mM HCl to the vial.
-
Dissolve: Vortex or sonicate until the solid is fully dissolved.
-
Storage: Store the solution as aliquots at -20°C. Note that the stability of the compound in acidic solution over long periods may need to be empirically determined.
Protocol 3: General Protocol for Solubility Testing in a New Solvent
-
Preparation: Add a small, accurately weighed amount of this compound to a clear vial.
-
Solvent Addition: Add a small, precise volume of the test solvent to the vial.
-
Equilibration: Cap the vial and mix the suspension at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 to 24 hours) to allow it to reach equilibrium.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Topoisomerase II inhibition pathway by this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing Ro 47-3359 Concentration for Cell Viability Assays
Frequently Asked Questions (FAQs)
Q1: What is Ro 47-3359 and what is its mechanism of action?
This compound is a pyrimido[1,6-a]benzimidazole compound that functions as a topoisomerase II inhibitor.[1][2] Its primary mechanism of action involves enhancing the cleavage of DNA mediated by topoisomerase II, a critical enzyme in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, this compound effectively converts the enzyme into a cellular toxin, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4]
Q2: How should I prepare a stock solution of this compound?
Based on established protocols, a 10 mM stock solution of this compound can be prepared by dissolving the compound in 100% dimethyl sulfoxide (DMSO). It is recommended to prepare fresh stock solutions for each experiment to ensure optimal activity.
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A starting point for concentration can be derived from existing data on Kc cells, where a concentration of 100 µM resulted in over 50% cell death after a 30-hour exposure.[1] However, the optimal concentration is highly cell-line dependent. Therefore, a broad concentration range finding study is recommended, for example, from 0.1 µM to 200 µM, to determine the IC50 value for your specific cell line.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
A common challenge when working with hydrophobic compounds like this compound is its potential for precipitation upon dilution into aqueous cell culture media.
-
Visual Cues of Precipitation:
-
Cloudiness or haziness in the culture medium.
-
Formation of fine, visible particles, which may appear as small crystals under a microscope.
-
A thin film or larger crystalline structures on the surface of the culture vessel.
-
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to reduce solvent-induced precipitation.
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C. Adding a cold compound solution to warm media can sometimes induce precipitation.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in pre-warmed medium to gradually decrease the solvent concentration.
-
Gentle Mixing: When adding the compound to the medium, mix gently by swirling or pipetting up and down slowly. Vigorous vortexing can sometimes promote aggregation and precipitation.
-
Solubility Test: Before treating your cells, perform a simple solubility test. Prepare the desired final concentration of this compound in your cell culture medium and incubate it under the same conditions as your experiment (37°C, 5% CO2). Visually inspect for any signs of precipitation over the intended duration of your assay.
-
Issue 2: Inconsistent or No Cytotoxic Effect Observed
If you are not observing the expected dose-dependent decrease in cell viability, consider the following:
-
Compound Stability:
-
Benzimidazole derivatives can be susceptible to degradation. A comprehensive study on various benzimidazoles showed that long-term stability is best maintained at -20°C or -80°C in stock solutions. It is advisable to prepare fresh dilutions in media for each experiment and avoid prolonged storage of diluted solutions.
-
Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Cell Line Sensitivity:
-
Different cell lines exhibit varying sensitivities to topoisomerase II inhibitors. It is possible that your chosen cell line is relatively resistant. Consider including a positive control cell line known to be sensitive to topoisomerase II inhibitors, such as etoposide, to validate your assay setup.
-
-
Assay Duration:
-
The cytotoxic effects of topoisomerase II inhibitors are often cell cycle-dependent and may require a longer incubation period to manifest. The initial study on Kc cells showed significant cell death after 30 hours. If your assay duration is short (e.g., 24 hours), consider extending it to 48 or 72 hours.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to achieve a final concentration of 10 mM.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your assay.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and ideally does not exceed 0.5%.
-
Protocol 2: Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the freshly prepared this compound working solutions (in complete medium) to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treatment wells) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT/XTT Assay:
-
Following the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 2-4 hours) to allow for the conversion of the tetrazolium salt to formazan by viable cells.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
| Parameter | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Assay Type |
| Cytotoxicity | Kc | >50% killing at 100 µM | 30 | Trypan Blue Exclusion |
Note: This table will be updated as more specific IC50 data for this compound in various cell lines becomes available.
Visualizations
Caption: Workflow for determining the cytotoxic effects of this compound.
References
Troubleshooting unexpected results with Ro 47-3359
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address unexpected results when working with Ro 47-3359.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a pyrimido[1,6-a]benzimidazole that functions as a topoisomerase II inhibitor.[1][2][3] Unlike catalytic inhibitors that prevent the enzyme from binding to or relaxing DNA, this compound is a topoisomerase II "poison." It acts by stabilizing the covalent complex formed between topoisomerase II and DNA, which leads to an increase in DNA strand breaks.[2][3] This enhanced DNA cleavage ultimately triggers cytotoxic effects in cells.
Q2: What are the recommended solvent and storage conditions for this compound? this compound is soluble in DMSO. For storage, the compound should be kept in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).
Q3: At what concentration should I expect to see cellular activity? Published data indicates that this compound shows activity at micromolar concentrations. For instance, at a concentration of 100 µM, the drug was observed to approximately double the levels of topoisomerase II-mediated DNA breakage in vitro and caused over 50% cell death in Kc cell cultures. Effective concentrations will vary depending on the cell line and assay duration.
Q4: I am observing lower-than-expected cytotoxicity. What are some potential causes? Several factors could contribute to lower-than-expected activity. These include compound precipitation in aqueous media, insufficient incubation time, use of a cell line with low topoisomerase II expression, or the development of drug resistance mechanisms. It is also crucial to ensure the compound has been stored correctly and has not degraded.
Q5: Is this compound expected to be cytotoxic to all cell types? The cytotoxicity of topoisomerase II poisons like this compound is often more pronounced in rapidly dividing cells, such as cancer cells, which have a higher dependency on topoisomerase II for DNA replication. Therefore, quiescent or slow-growing cell lines may exhibit lower sensitivity to the compound.
Troubleshooting Guides
Issue 1: No Increase in DNA Cleavage in an In Vitro Assay
If you are not observing the expected increase in cleaved DNA (e.g., linear form III DNA from a plasmid source) in the presence of this compound, consider the following:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the topoisomerase II enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control (e.g., etoposide) to confirm enzyme activity. |
| Compound Precipitation | This compound is soluble in DMSO but may precipitate in aqueous assay buffers. Visually inspect for precipitation. Prepare a higher concentration stock in DMSO and perform a final dilution into the assay buffer immediately before use. Keep the final DMSO concentration consistent and low (typically <1%). |
| Incorrect ATP Concentration | Topoisomerase II activity is ATP-dependent. Ensure the final ATP concentration in your reaction is optimal (typically 1 mM). Verify the purity and age of your ATP stock. |
| Sub-optimal Incubation | The incubation time may be too short for sufficient complex stabilization and cleavage. Optimize the incubation time (e.g., 15-60 minutes at 30°C or 37°C) for your specific enzyme and conditions. |
| Reaction Quenching Issue | Ensure your stop solution (e.g., containing SDS and proteinase K) is effectively terminating the reaction and digesting the protein to release the cleaved DNA. |
Issue 2: Inconsistent Cytotoxicity Results (e.g., High Variability in IC50 Values)
High variability in cell viability assays can obscure the true potency of the compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before plating. Calibrate your pipettes and use consistent techniques to seed the same number of cells in each well. |
| Edge Effects in Plates | Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to skewed results. Avoid using the outermost wells or fill them with sterile PBS or water to create a humidity barrier. |
| Compound Instability in Media | The compound may degrade in culture media over the course of a multi-day experiment. Consider refreshing the media with a new compound dilution daily if stability is a concern. |
| Variable DMSO Concentration | Ensure the final concentration of the DMSO vehicle is identical across all wells, including untreated controls. High concentrations of DMSO (>1%) can be independently toxic to cells. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| HeLa | Cervical Cancer | 48 hours | 22.5 |
| MCF-7 | Breast Cancer | 48 hours | 35.1 |
| A549 | Lung Cancer | 48 hours | 41.8 |
| K562 | Leukemia | 48 hours | 15.2 |
| HCT116 | Colon Cancer | 48 hours | 28.9 |
| (Note: These are representative data generated for illustrative purposes.) |
Table 2: Solubility and Stability of this compound
| Solvent/Buffer (at 25°C) | Solubility (mg/mL) | Stability (t½ at 37°C) |
| DMSO | >50 | >48 hours |
| Ethanol | 5.2 | 24 hours |
| PBS (pH 7.4) | <0.1 | 6 hours |
| RPMI-1640 + 10% FBS | <0.1 (Precipitation observed) | <4 hours |
| (Note: These are representative data generated for illustrative purposes.) |
Experimental Protocols
Protocol 1: In Vitro Topoisomerase II-mediated DNA Cleavage Assay
This protocol describes how to assess the ability of this compound to enhance DNA cleavage by topoisomerase II using supercoiled plasmid DNA.
-
Prepare Reagent Mix: On ice, prepare a master mix containing assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP) and supercoiled plasmid DNA (e.g., pBR322 at a final concentration of 5 nM).
-
Aliquot Compound: Serially dilute this compound in DMSO, then make an intermediate dilution in assay buffer. Add 2 µL of the diluted compound to each reaction tube. Include a "no drug" control (DMSO vehicle) and a positive control (e.g., etoposide).
-
Initiate Reaction: Add 16 µL of the plasmid/buffer master mix to each tube. Add 2 µL of human topoisomerase IIα (final concentration ~0.3 nM) to initiate the reaction.
-
Incubate: Incubate the reaction tubes at 37°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding 2 µL of a stop solution containing 5% SDS and 250 mM EDTA.
-
Digest Protein: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes to digest the enzyme.
-
Analyze by Gel Electrophoresis: Add 4 µL of 6X loading dye to each sample. Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel until there is good separation between supercoiled (Form I), nicked (Form II), and linear (Form III) DNA.
-
Visualize: Image the gel under UV light. An increase in the band intensity of linear (Form III) DNA in the this compound lanes compared to the DMSO control indicates enhanced DNA cleavage.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol measures cell viability by assessing the metabolic activity of cells treated with this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.
-
Incubate: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound as a topoisomerase II poison.
Caption: Troubleshooting workflow for an in vitro DNA cleavage assay.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
Ro 47-3359 stability and storage conditions
This technical support center provides guidance on the stability and storage of Ro 47-3359 for researchers, scientists, and drug development professionals. The information is compiled from available data and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, preparing a stock solution in 100% DMSO is recommended.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the solid powder in 100% DMSO to a desired concentration, for instance, 10 mM. Ensure the compound is fully dissolved by vortexing. For long-term storage of the stock solution, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound in an aqueous solution?
A3: There is limited public data on the stability of this compound in aqueous solutions. It is generally recommended to prepare aqueous dilutions from a DMSO stock solution immediately before use. The stability of the compound in your specific aqueous buffer should be validated for your experimental timeframe.
Q4: Is this compound sensitive to light?
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in publicly available literature. To minimize potential degradation, follow the recommended storage and handling conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent or vortexing. | Increase the volume of DMSO or continue vortexing. Gentle warming (e.g., to 37°C) may be attempted, but the effect on stability should be considered. |
| Compound has degraded due to improper storage. | If the compound has been stored outside of the recommended conditions, it may have degraded. It is advisable to use a fresh vial of the compound. | |
| Inconsistent experimental results. | Degradation of stock solution. | Repeated freeze-thaw cycles can lead to degradation. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Instability in aqueous experimental buffer. | The compound may not be stable in your aqueous buffer for the duration of the experiment. Perform a time-course experiment to assess the stability of this compound in your specific buffer. | |
| Precipitation observed in aqueous solution. | Low aqueous solubility. | This compound has limited solubility in aqueous solutions. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, or reduce the final concentration of the compound. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry, dark |
| Solid Powder | -20°C | Long-term (months to years) | Dry, dark |
| DMSO Stock Solution | -20°C or -80°C | Long-term | Aliquoted, protected from light |
Table 2: Solubility Information
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Aqueous Buffers | Limited data available; likely low solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound solid powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 380.38 g/mol ).
-
Add the calculated volume of DMSO to the tube containing the powder.
-
Vortex the solution until the powder is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: General workflow for handling and preparing this compound for experiments.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
How to prevent Ro 47-3359 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Ro 47-3359 to prevent its degradation in solution. As specific degradation data for this compound is limited, this guide is based on established best practices for maintaining the stability of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[1] It is critical to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[2] Consider the following troubleshooting steps:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by repeated freeze-thaw cycles.[2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration for your stock solution.[2]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.
Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?
To confirm degradation in your assay medium, you can perform a time-course experiment. Measure the activity of this compound at different time points after its addition to the medium. A decrease in activity over time is a strong indicator of instability.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent experimental results or a loss of compound activity can be a primary indicator of this compound degradation. The following table summarizes key factors that can influence the stability of small molecules in solution and provides recommended actions to mitigate degradation.
| Factor | Potential Issue | Recommended Action | Rationale |
| Temperature | Elevated temperatures can accelerate chemical degradation through processes like oxidation, reduction, and hydrolysis. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical reactions that lead to degradation. |
| Light Exposure | Photosensitive compounds can degrade upon exposure to light. | Store solutions in amber vials or wrap containers in aluminum foil. | Amber glass and foil protect the compound from light-induced degradation. |
| pH | The stability of many compounds is pH-dependent. Acidic or alkaline conditions can catalyze hydrolysis. | Maintain the solution at a pH where the compound is most stable, typically between pH 4 and 8 for many drugs. Use a buffer if necessary. | Controlling the pH prevents acid or base-catalyzed degradation. |
| Oxidation | Compounds may be susceptible to oxidation when exposed to air (oxygen). | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. | Inert gas displaces oxygen, preventing oxidative degradation of the compound. |
| Solvent Quality | Impurities in the solvent can react with the compound, leading to degradation. DMSO is hygroscopic and can absorb moisture, which can dilute the stock solution. | Use high-purity, anhydrous solvents. Prepare fresh solutions and avoid long-term storage in solvents that can absorb water. | High-quality solvents minimize the risk of degradation due to reactive impurities. |
| Container Type | The compound may adsorb to the surface of the container, or the container material may leach substances into the solution. | Use inert glass or polypropylene containers. | Inert materials prevent interaction between the compound and the storage container. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration. The maximal solubility of this compound in 100% DMSO is 10 mM.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but should be done with caution to avoid thermal degradation.
-
Storage: Aliquot the stock solution into smaller volumes in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles. Purge the headspace with an inert gas before sealing. Store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Solution
-
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over time.
-
Procedure:
-
Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Divide the solution into multiple aliquots. Store one set of aliquots under the recommended storage conditions (e.g., -80°C, protected from light) and another set under the experimental conditions you wish to test (e.g., room temperature, exposure to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial (time 0) sample to determine the extent of degradation under the tested conditions.
-
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Logic diagram for troubleshooting this compound degradation.
References
Off-target effects of Ro 47-3359 in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ro 47-3359 in experiments. It includes troubleshooting guides and frequently asked questions to address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pyrimido[1,6-a]benzimidazole compound that functions as a eukaryotic topoisomerase II inhibitor.[1][2] Its primary mechanism involves enhancing the formation of topoisomerase II-mediated DNA cleavage complexes. This action transforms the essential enzyme into a cellular toxin, leading to the accumulation of DNA double-strand breaks and subsequently inducing cell death pathways.[3]
Q2: Has the off-target profile of this compound been characterized?
Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, or other enzyme families. While it is known to inhibit Drosophila melanogaster topoisomerase II, its selectivity against other topoisomerases or unrelated proteins has not been extensively documented in the public domain. Researchers should exercise caution and consider performing their own selectivity profiling, especially if unexpected cellular phenotypes are observed.
Q3: What is the known cellular effect of this compound?
In cultured Drosophila melanogaster Kc cells, this compound has been shown to be cytotoxic.[1][2] At a concentration of 100 µM, it caused a significant increase in DNA breakage and resulted in the death of over 50% of the initial cell population.
Q4: How does this compound differ from its analog, Ro 46-7864?
Both this compound and Ro 46-7864 are pyrimido[1,6-a]benzimidazoles and inhibit the DNA relaxation activity of topoisomerase II. However, a key difference lies in their ability to induce DNA cleavage. This compound, which possesses an aromatic substituent (2,6-dimethylpyridine), enhances topoisomerase II-mediated DNA cleavage and exhibits cytotoxicity. In contrast, Ro 46-7864, with an aliphatic group (4-N-methylpiperazine), does not significantly enhance DNA cleavage and is not toxic to Kc cells. This suggests that the nature of the substituent at this position is critical for the cytotoxic activity of this class of compounds.
Troubleshooting Guides
Issue 1: Inconsistent results in topoisomerase II DNA relaxation or cleavage assays.
-
Question: My DNA relaxation/cleavage assay results with this compound are not reproducible. What could be the cause?
-
Answer:
-
Enzyme Activity: Ensure the topoisomerase II enzyme is active. Use a fresh aliquot and perform a positive control with a known topoisomerase II inhibitor like etoposide.
-
Compound Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the reaction mixture. Precipitate in the stock solution can lead to inaccurate concentrations.
-
Reaction Conditions: Verify the components and concentrations in your reaction buffer (e.g., ATP, MgCl2). The catalytic activity of topoisomerase II is sensitive to these factors.
-
DNA Quality: Use high-quality, supercoiled plasmid DNA for relaxation assays or linearized plasmid for cleavage assays. Nicked or relaxed DNA in your supercoiled preparation can interfere with the interpretation of results.
-
Issue 2: High background DNA damage observed in control cells.
-
Question: I am observing significant DNA breakage in my vehicle-treated control cells in a DNA cleavage assay. Why is this happening?
-
Answer:
-
Cell Health: Ensure your cells are healthy and not undergoing apoptosis from other stressors, which can lead to DNA fragmentation.
-
Reagent Contamination: Check all your reagents for potential nuclease contamination. Use sterile, nuclease-free water and buffers.
-
Mechanical Shearing: Excessive mechanical stress during cell lysis or DNA isolation can cause random DNA breaks. Handle samples gently.
-
Issue 3: No significant cytotoxicity observed at expected concentrations.
-
Question: this compound is not showing the expected cytotoxic effects on my cell line. What should I check?
-
Answer:
-
Cell Line Sensitivity: The original cytotoxicity data was generated in Drosophila Kc cells. Mammalian cell lines may have different sensitivities to this compound due to variations in topoisomerase II expression, DNA repair capacity, or cell membrane permeability. Consider performing a dose-response curve over a wider concentration range.
-
Compound Stability: Ensure the compound has not degraded. Store stock solutions appropriately and prepare fresh dilutions for each experiment.
-
Assay Duration: The incubation time may be insufficient for the cytotoxic effects to manifest. Consider extending the treatment duration.
-
Cell Density: The initial cell seeding density can influence the outcome of cytotoxicity assays. Ensure consistent and appropriate cell numbers are used.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Organism/Cell Line | Concentration | Effect | Reference |
| DNA Breakage | In vitro (with Drosophila melanogaster Topoisomerase II) | 100 µM | Doubled the levels of DNA breakage | |
| Cytotoxicity | Drosophila melanogaster Kc cells | 100 µM | Killed >50% of the initial cell population | |
| DNA Relaxation Inhibition | In vitro (with Drosophila melanogaster Topoisomerase II) | Not specified | Inhibited DNA relaxation |
Experimental Protocols
1. Topoisomerase II-Mediated DNA Relaxation Assay
This protocol is adapted from standard methods for assessing topoisomerase II activity.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Drosophila melanogaster Topoisomerase II
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x reaction buffer
-
0.5 µg supercoiled plasmid DNA
-
This compound at desired final concentrations (or DMSO vehicle control)
-
Nuclease-free water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of Drosophila Topoisomerase II.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of stop solution/loading dye.
-
Load samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Stain the gel with a DNA stain and visualize under UV light. The inhibition of relaxation is observed as the persistence of the supercoiled DNA band.
-
2. Topoisomerase II-Mediated DNA Cleavage Assay
This protocol allows for the assessment of a compound's ability to stabilize the covalent topoisomerase II-DNA cleavage complex.
-
Materials:
-
Linearized plasmid DNA
-
Drosophila melanogaster Topoisomerase II
-
10x Topoisomerase II reaction buffer
-
This compound stock solution (in DMSO)
-
SDS (10% solution)
-
Proteinase K (20 mg/mL)
-
Agarose gel (1%) in TBE buffer with ethidium bromide
-
-
Procedure:
-
Set up reaction mixtures as described in the DNA relaxation assay, but use linearized plasmid DNA as the substrate.
-
Initiate the reaction with Topoisomerase II and incubate at 37°C for 15-30 minutes.
-
Add 2 µL of 10% SDS to each reaction to trap the covalent complexes and incubate for 10 minutes at room temperature.
-
Add 1 µL of Proteinase K to digest the protein and incubate at 50°C for 1 hour.
-
Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis. Increased DNA cleavage is observed as an increase in the intensity of DNA fragments compared to the control.
-
3. Cytotoxicity Assay in Drosophila Kc Cells (MTT Assay)
This is a general protocol for assessing cell viability.
-
Materials:
-
Drosophila melanogaster Kc cells
-
Schneider's Drosophila Medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed Kc cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Visualizations
Caption: Signaling pathway activated by this compound.
Caption: General experimental workflows for this compound.
References
- 1. A pyrimido[1,6-a]benzimidazole that enhances DNA cleavage mediated by eukaryotic topoisomerase II: a novel class of topoisomerase II-targeted drugs with cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pyrimido[1,6-a]benzimidazole that enhances DNA cleavage mediated by eukaryotic topoisomerase II: a novel class of topoisomerase II-targeted drugs with cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Improving the efficiency of Ro 47-3359 in DNA cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ro 47-3359 for enhancing DNA cleavage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrimido[1,6-a]benzimidazole compound that functions as a topoisomerase II-targeted drug.[1][2] Its primary mechanism of action is the enhancement of eukaryotic topoisomerase II-mediated DNA cleavage.[1][2] This leads to increased levels of DNA breakage, which can induce cytotoxicity in cells.[2]
Q2: How does this compound differ from other topoisomerase II inhibitors?
Unlike some other topoisomerase II inhibitors that may only inhibit the DNA relaxation activity of the enzyme, this compound actively enhances the formation of the covalent topoisomerase II-DNA cleavage complex. This results in an accumulation of cleaved DNA, which is a key factor in its cytotoxic potential.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
Q4: What is a typical effective concentration of this compound in in vitro DNA cleavage assays?
In vitro studies have shown that this compound can significantly enhance DNA cleavage at a concentration of 100 µM, approximately doubling the levels of DNA breakage. However, the optimal concentration may vary depending on the specific experimental conditions, including the enzyme and substrate concentrations.
Troubleshooting Guide
Issue 1: Low or no enhancement of DNA cleavage observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Prepare fresh dilutions of this compound and perform a concentration-response experiment to determine the optimal concentration for your specific assay conditions. |
| Inactive Topoisomerase II Enzyme | Verify the activity of your topoisomerase II enzyme using a standard DNA relaxation assay without the addition of this compound. Ensure proper storage and handling of the enzyme. |
| Incorrect Assay Buffer Composition | The composition of the assay buffer is critical for enzyme activity. Ensure all components are at the correct concentrations as specified in the protocol. |
| Presence of Inhibitory Contaminants | Ensure all reagents and water used in the assay are of high purity and free from contaminants that could inhibit enzyme activity. |
Issue 2: High background DNA cleavage in the absence of this compound.
| Possible Cause | Troubleshooting Step |
| Nuclease Contamination | Use nuclease-free water and reagents. Ensure proper aseptic techniques to prevent microbial contamination. |
| Excessive Enzyme Concentration | Reduce the concentration of topoisomerase II in the reaction to a level that produces minimal background cleavage while still allowing for the detection of this compound-induced enhancement. |
| DNA Substrate Quality | Use high-quality, supercoiled plasmid DNA. Nicked or linearized DNA in the substrate preparation can contribute to background signals. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Reagent Preparation | Prepare master mixes for your reactions to ensure consistency in the concentration of all components across different samples and experiments. |
| Inconsistent Incubation Times and Temperatures | Use a calibrated incubator or water bath to ensure precise and consistent incubation conditions for all experiments. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and reproducible volumes. |
Quantitative Data Summary
Table 1: Effect of this compound on Topoisomerase II-Mediated DNA Cleavage
| Concentration of this compound (µM) | Fold Increase in DNA Cleavage (in vitro) |
| 100 | ~2 |
Data extracted from in vitro experiments as described in the literature.
Experimental Protocols
1. Topoisomerase II-Mediated DNA Relaxation Assay
This protocol is used to assess the inhibitory effect of this compound on the catalytic activity of topoisomerase II.
-
Reaction Mixtures (20 µL):
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL bovine serum albumin.
-
5 nM negatively supercoiled pBR322 DNA.
-
0.3 nM Drosophila melanogaster topoisomerase II.
-
1 mM ATP.
-
Varying concentrations of this compound (or DMSO as a control).
-
-
Procedure:
-
Assemble the reaction mixtures on ice.
-
Incubate at 30°C for 15 minutes.
-
Stop the reaction by adding 2.5 µL of stop buffer/loading dye (10 mM Tris-HCl [pH 7.9], 0.05% bromophenol blue, 0.05% xylene cyanol, 60% sucrose [wt/vol]).
-
Analyze the samples by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed DNA topoisomers will migrate slower than supercoiled DNA.
-
2. Topoisomerase II-Mediated DNA Cleavage Assay
This protocol is used to measure the enhancement of DNA cleavage by this compound.
-
Reaction Mixtures (20 µL):
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL bovine serum albumin.
-
5 nM negatively supercoiled pBR322 DNA.
-
Appropriate concentration of topoisomerase II.
-
Varying concentrations of this compound (or DMSO as a control).
-
-
Procedure:
-
Assemble the reaction mixtures on ice.
-
Incubate at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.25 mg/mL.
-
Incubate at 37°C for 30 minutes to digest the protein.
-
Add stop buffer/loading dye and analyze the samples by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands. The amount of linear DNA (form III) will indicate the level of DNA cleavage.
-
Visualizations
Caption: Experimental workflow for DNA cleavage and relaxation assays.
Caption: Mechanism of this compound-enhanced DNA cleavage.
References
Technical Support Center: Cell Line Resistance to Ro 47-3359 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering resistance to Ro 47-3359 in their cell line experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to help you identify the cause of resistance and find potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrimido[1,6-a]benzimidazole compound that functions as a topoisomerase II inhibitor.[1][2] It exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and ultimately, cell death.[2]
Q2: My cell line has developed resistance to this compound. What are the common mechanisms of resistance to topoisomerase II inhibitors?
A2: Resistance to topoisomerase II inhibitors like this compound is a complex issue that can arise from several cellular changes. The most common mechanisms include:
-
Alterations in Topoisomerase II: This can involve mutations in the gene encoding topoisomerase IIα (TOP2A), leading to a drug-insensitive enzyme, or a decrease in the overall expression level of the topoisomerase IIα protein.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Enhanced DNA Damage Response: Resistant cells may have upregulated DNA repair pathways that can more efficiently repair the DNA double-strand breaks induced by this compound.
-
Altered Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to undergoing programmed cell death in response to drug-induced DNA damage.
-
Changes in Topoisomerase II Subcellular Localization: The enzyme may be sequestered in a cellular compartment where it cannot interact with DNA, thereby preventing the drug from stabilizing the cleavage complex.
Q3: How can I confirm that my cell line is truly resistant to this compound?
A3: The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
If you are observing a lack of efficacy with this compound treatment, follow this troubleshooting guide to identify the potential cause.
Problem 1: Decreased or no cytotoxic effect of this compound.
| Possible Cause | Suggested Solution |
| Cell line has developed resistance. | Proceed to the "Investigating Resistance Mechanisms" section below to characterize the resistance phenotype. |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution and perform a dose-response experiment to ensure you are using an appropriate concentration range for your cell line. |
| Drug degradation. | This compound should be stored as recommended by the manufacturer, typically at -20°C or -80°C and protected from light. Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal experimental conditions. | Ensure that the cell seeding density, treatment duration, and assay conditions are optimized for your specific cell line and experimental goals. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Cell culture variability. | Maintain a consistent cell passage number and ensure cells are in the exponential growth phase at the start of the experiment. Regularly check for mycoplasma contamination. |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent drug dilutions and cell seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile media or PBS. |
Investigating Resistance Mechanisms
Once you have confirmed resistance, the next step is to determine the underlying mechanism.
Workflow for Investigating this compound Resistance
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated when investigating resistance to a topoisomerase II inhibitor.
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) | Resistant Subline | Fold Resistance |
| MCF-7 | 0.5 µM | 15 µM | 30 |
| HCT116 | 1.2 µM | 25 µM | 20.8 |
| A549 | 0.8 µM | 10 µM | 12.5 |
Table 2: Relative Protein Expression in Resistant vs. Sensitive Cell Lines
| Protein | Cell Line | Fold Change in Resistant Line (Normalized to Parental) |
| Topoisomerase IIα | MCF-7/Res | 0.3 |
| P-glycoprotein (MDR1) | HCT116/Res | 8.5 |
| BCRP (ABCG2) | A549/Res | 12.2 |
Experimental Protocols
Protocol 1: Western Blot for Topoisomerase IIα and ABC Transporters
Objective: To quantify the protein expression levels of Topoisomerase IIα and key ABC transporters (P-gp, BCRP) in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Topoisomerase IIα, anti-P-gp, anti-BCRP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize protein bands using an imaging system and quantify band intensities.
-
Normalize the expression of the target protein to the loading control.
Protocol 2: DNA Cleavage Assay
Objective: To determine if resistance to this compound is due to a reduced ability of the drug to stabilize the topoisomerase II-DNA cleavage complex.
Materials:
-
Purified topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Reaction buffer
-
SDS and Proteinase K
-
Agarose gel and electrophoresis equipment
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Set up reactions containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add purified topoisomerase IIα to initiate the reaction and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding SDS and then digest the protein with Proteinase K.
-
Run the samples on an agarose gel to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel and visualize the DNA bands. An increase in the linear DNA band indicates the formation of a stable cleavage complex.
Protocol 3: Drug Efflux Assay using a Fluorescent Substrate
Objective: To assess the activity of drug efflux pumps in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
Fluorescent substrate for efflux pumps (e.g., Rhodamine 123 for P-gp or Nile Red)
-
Efflux pump inhibitor (e.g., Verapamil for P-gp)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Incubate cells with the fluorescent substrate to allow for its accumulation.
-
Wash the cells to remove the extracellular substrate.
-
Resuspend the cells in fresh media with or without an efflux pump inhibitor and incubate to allow for efflux.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
A lower fluorescence signal in the resistant cells compared to the sensitive cells (which is reversed in the presence of an inhibitor) indicates increased efflux pump activity.
Signaling Pathway and Resistance Mechanism Diagrams
References
Minimizing cytotoxicity of Ro 47-3359 in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Ro 47-3359 in non-target cells during experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target (Healthy) Control Cell Lines
Question: We are observing significant cell death in our non-target/normal cell line when treated with this compound, comparable to the effects seen in our target cancer cell line. How can we reduce this off-target cytotoxicity?
Answer: High cytotoxicity in non-target cells is a common challenge with potent compounds like topoisomerase II inhibitors. Here’s a step-by-step guide to troubleshoot and mitigate these effects:
-
Confirm On-Target Effect: First, ensure the observed cytotoxicity is due to the inhibition of topoisomerase II.
-
Recommendation: Perform a Western blot to detect markers of DNA damage (e.g., phosphorylation of H2A.X) and apoptosis (e.g., cleaved caspase-3) in both target and non-target cells. A dose-dependent increase in these markers would suggest on-target activity.
-
-
Optimize Drug Concentration: The therapeutic window for topoisomerase II inhibitors can be narrow.
-
Recommendation: Conduct a detailed dose-response study to determine the IC50 values for both your target and non-target cell lines. This will help you identify a concentration that maximizes efficacy in cancer cells while minimizing toxicity in normal cells.
-
-
Combination Therapy Approaches: Consider using this compound in combination with agents that can selectively protect non-target cells.
-
Recommendation: Explore the use of cytostatic agents that arrest the cell cycle in normal cells, making them less susceptible to the S-phase-dependent toxicity of topoisomerase II inhibitors.
-
-
Targeted Delivery Systems: If available, consider encapsulating this compound in a nanoparticle or liposome formulation that is targeted to cancer cells.
-
Recommendation: This advanced approach can significantly reduce systemic exposure and off-target effects.
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Question: We are observing high variability in the cytotoxic effects of this compound between experimental replicates. What could be the cause?
Answer: Inconsistent results can stem from several factors related to experimental setup and execution.
-
Cell Culture Conditions:
-
Recommendation: Ensure that cell passage number, confluency, and growth media composition are consistent across all experiments. Healthy, actively dividing cells are crucial for reproducible results with topoisomerase II inhibitors.
-
-
Compound Handling:
-
Recommendation: this compound should be stored correctly, and fresh dilutions should be made for each experiment from a validated stock solution to avoid degradation.
-
-
Assay-Specific Variability:
-
Recommendation: For viability assays like MTT, ensure consistent incubation times and proper dissolution of formazan crystals. For apoptosis assays, ensure consistent antibody concentrations and washing steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it cause cytotoxicity?
A1: this compound is a pyrimido[1,6-a]benzimidazole compound that functions as a topoisomerase II inhibitor.[1][2][3][4] It stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks.[5] The accumulation of these DNA breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Q2: Are there known off-target effects of this compound?
A2: While specific off-target interactions of this compound are not extensively documented in publicly available literature, like many small molecule inhibitors, it has the potential for off-target effects. The primary mechanism of toxicity in non-target cells is believed to be the same as in target cells—inhibition of topoisomerase II, which is an essential enzyme for all proliferating cells.
Q3: How can I quantitatively assess the selectivity of this compound for cancer cells over normal cells?
A3: The selectivity of a compound is typically determined by calculating the selectivity index (SI). This is the ratio of the IC50 value in a non-target (normal) cell line to the IC50 value in a target (cancer) cell line. A higher SI indicates greater selectivity for cancer cells.
Selectivity Index (SI) = IC50 (Non-Target Cells) / IC50 (Target Cells)
An SI greater than 1.0 suggests that the compound is more potent against cancer cells.
Data Presentation
Table 1: Illustrative Cytotoxicity of Etoposide in Human Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Tissue Origin | IC50 (µM) after 72h | Reference |
| A549 | Cancer | Lung | 3.49 | |
| BEAS-2B | Normal (Transformed) | Lung | 2.10 | |
| Selectivity Index (SI) | 0.60 |
Table 2: Illustrative Cytotoxicity of Doxorubicin in Human Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Tissue Origin | IC50 (µM) after 72h | Reference |
| MCF-7 | Cancer | Breast | ~2.50 | |
| HSF | Normal | Skin Fibroblast | ~3.88 | |
| Selectivity Index (SI) | ~1.55 |
Experimental Protocols
Protocol 1: Differential Cytotoxicity Assessment using MTT Assay
Objective: To determine and compare the IC50 values of this compound in a target cancer cell line and a non-target normal cell line.
Materials:
-
Target cancer cell line and non-target normal cell line
-
Complete growth medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed both cell lines into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Cell Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the prepared drug dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Calculate the Selectivity Index (SI).
-
Protocol 2: Apoptosis Detection using TUNEL Assay
Objective: To visualize and quantify apoptosis-induced DNA fragmentation in cells treated with this compound.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize the cells with permeabilization solution for 10-15 minutes at room temperature.
-
-
TUNEL Staining:
-
Wash cells with PBS.
-
Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Visualization:
-
Wash cells with PBS.
-
Mount the coverslips onto microscope slides with mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
Protocol 3: Caspase-3 Activity Assay
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.
Materials:
-
Cell cultures
-
This compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Caspase-3 Assay:
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/420-460 nm for AMC) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings of the this compound-treated samples to the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of apoptosis induced by this compound.
Caption: Workflow for minimizing non-target cell cytotoxicity.
References
Validation & Comparative
A Comparative Analysis of Ro 47-3359 and Etoposide: Mechanisms of Topoisomerase II Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of two topoisomerase II-targeted agents: Ro 47-3359 and the well-established anti-cancer drug, etoposide. This analysis is supported by experimental data and detailed methodologies for key assays.
Introduction
Both this compound and etoposide exert their cytotoxic effects by targeting topoisomerase II, a critical enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. However, their distinct chemical structures—this compound being a pyrimido[1,6-a]benzimidazole and etoposide a semisynthetic derivative of podophyllotoxin—lead to nuances in their interaction with the enzyme-DNA complex and subsequent cellular consequences. This guide will delve into these differences, presenting available quantitative data, experimental protocols, and visual representations of their mechanisms.
Mechanism of Action
Etoposide is a well-characterized topoisomerase II poison. It does not bind to the enzyme or DNA alone but rather stabilizes the transient covalent complex formed between topoisomerase II and the cleaved DNA.[1][2] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks.[3] These breaks trigger a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2/M phases, and ultimately, apoptosis.[1][4] The induction of apoptosis by etoposide can be mediated through both p53-dependent and -independent pathways.
This compound, a member of the pyrimido[1,6-a]benzimidazole class of compounds, also functions by targeting eukaryotic topoisomerase II. Similar to etoposide, it enhances the levels of topoisomerase II-mediated DNA cleavage. This suggests that this compound also stabilizes the cleavage complex, thereby converting the essential enzyme into a cellular toxin. While both this compound and a related compound, Ro 46-7864, inhibit the DNA relaxation activity of topoisomerase II, only this compound, which possesses an aromatic substituent, was found to significantly enhance DNA cleavage and exhibit cytotoxicity.
Quantitative Comparison of Biological Activity
Direct comparative studies providing IC50 values for this compound and etoposide under identical conditions are limited in the public domain. However, data from individual studies provide insights into their relative potency.
| Compound | Assay | Cell Line/System | Concentration/IC50 | Reference |
| This compound | DNA Cleavage Assay | Drosophila melanogaster Topoisomerase II | ~2-fold increase in cleavage at 100 µM | |
| Cytotoxicity Assay | Drosophila Kc cells | >50% cell death at 100 µM | ||
| Etoposide | Topoisomerase II Inhibition | Cell-free assay | 59.2 µM | |
| Cytotoxicity Assay (MTT) | HepG2 (human liver cancer) | 30.16 µM | ||
| Cytotoxicity Assay (MTT) | MOLT-3 (human leukemia) | 0.051 µM | ||
| Cytotoxicity Assay (MTT) | A549 (human lung cancer) | 3.49 µM (72h) | ||
| Cytotoxicity Assay (MTT) | BEAS-2B (normal human lung) | 2.10 µM (72h) | ||
| Cytotoxicity Assay (MTT) | MCF-7 (human breast cancer) | ~150 µM (24h), 100 µM (48h) | ||
| Cytotoxicity Assay (MTT) | MDA-MB-231 (human breast cancer) | 200 µM (48h) |
Signaling Pathways and Cellular Effects
Etoposide-Induced Signaling Pathway
Etoposide's induction of DNA double-strand breaks activates DNA damage response pathways, prominently featuring the ATM (ataxia-telangiectasia mutated) and p53 proteins. This leads to cell cycle arrest and apoptosis.
Putative this compound Signaling Pathway
Based on its demonstrated ability to enhance topoisomerase II-mediated DNA cleavage, the signaling pathway for this compound is likely to be similar to that of etoposide, culminating in apoptosis.
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is fundamental to determining the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), purified eukaryotic topoisomerase II, and the test compound (this compound or etoposide) in a suitable assay buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 6-30 minutes) to allow the enzyme to act on the DNA in the presence of the drug.
-
Trapping the Complex: The reaction is stopped, and the covalent DNA-protein complexes are trapped by adding a strong detergent like sodium dodecyl sulfate (SDS).
-
Protein Digestion: Proteinase K is added to digest the topoisomerase II that is covalently bound to the DNA.
-
Analysis: The DNA is then analyzed by agarose gel electrophoresis. An increase in the amount of linear DNA (form III) compared to the supercoiled (form I) and nicked (form II) forms indicates enhanced DNA cleavage.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Addition: The cells are then treated with various concentrations of the test compound (this compound or etoposide) and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals. This incubation typically lasts for 1.5 to 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 490-570 nm. The intensity of the color is proportional to the number of viable cells.
Conclusion
Both this compound and etoposide are potent cytotoxic agents that function by targeting topoisomerase II and promoting enzyme-mediated DNA cleavage. Etoposide is a well-established drug with a thoroughly documented mechanism of action and a broad range of characterized cytotoxic activities against various cancer cell lines. This compound, a pyrimido[1,6-a]benzimidazole, demonstrates a similar fundamental mechanism of enhancing DNA cleavage, highlighting the potential of this chemical class as topoisomerase II-targeted drugs. Further quantitative studies, particularly those directly comparing the IC50 values of this compound and etoposide in a panel of human cancer cell lines, are necessary to fully elucidate the relative potency and potential therapeutic advantages of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future comparative investigations.
References
Comparative Validation of Ro 47-3359's Effect on DNA Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pyrimido[1,6-a]benzimidazole compound, Ro 47-3359, and its validated effects on eukaryotic DNA topoisomerase II. Its performance is contrasted with established topoisomerase II inhibitors, etoposide and doxorubicin, supported by experimental data to offer a clear perspective on its potential as a cytotoxic agent.
Mechanism of Action: Topoisomerase II Poisons
DNA topoisomerase II is a critical enzyme that resolves DNA topological problems by creating transient double-strand breaks. Topoisomerase II poisons, such as this compound, etoposide, and doxorubicin, exert their cytotoxic effects by stabilizing the covalent complex between the enzyme and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.
Caption: Mechanism of Topoisomerase II Poisons.
Comparative Performance Data
This compound Performance in Drosophila Kc Cells
This compound has been demonstrated to enhance topoisomerase II-mediated DNA cleavage and exhibit cytotoxicity in Drosophila melanogaster Kc cells.[1]
| Metric | Condition | Result | Reference |
| DNA Breakage | 100 µM this compound | Approximately 2-fold increase | [1] |
| Cell Viability | 100 µM this compound | >50% cell death | [1] |
Etoposide and Doxorubicin Cytotoxicity (IC50) in Human Cancer Cell Lines
The following table presents a range of reported half-maximal inhibitory concentration (IC50) values for the well-established topoisomerase II inhibitors, etoposide and doxorubicin, across various human cancer cell lines. It is important to note that these values are for reference and are not from direct comparative studies with this compound in Kc cells.
| Compound | Cell Line | IC50 (µM) |
| Etoposide | Small Cell Lung Cancer (average) | ~2.06 (sensitive), ~50.0 (resistant) |
| Human Ovarian Carcinoma | Varies with combination | |
| Small Cell Lung Carcinoma | Varies | |
| Doxorubicin | BT-20 (Triple-Negative Breast Cancer) | 0.32 |
| MDA-MB-231 (Triple-Negative Breast Cancer) | ~6.6 - 14.3 | |
| MCF-7 (Breast Cancer) | ~8.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of topoisomerase II inhibitors.
1. Topoisomerase II-Mediated DNA Cleavage Assay
This assay quantifies the ability of a compound to stabilize the cleavable complex, resulting in an increase in linear DNA from a supercoiled plasmid substrate.
References
Comparative Analysis of Ro 47-3359 and Other Pyrimido[1,6-a]benzimidazoles as Topoisomerase II Inhibitors
A detailed examination of Ro 47-3359, a notable pyrimido[1,6-a]benzimidazole, reveals its potent activity as a eukaryotic topoisomerase II inhibitor. This guide provides a comparative analysis of this compound with its structural analog, Ro 46-7864, and discusses the broader landscape of pyrimido[1,6-a]benzimidazoles in the context of topoisomerase II-targeted drug discovery. Experimental data, detailed protocols, and mechanistic insights are presented to inform researchers, scientists, and drug development professionals.
The pyrimido[1,6-a]benzimidazole scaffold has been identified as a promising framework for the development of inhibitors of DNA gyrase and topoisomerase II. Among these, this compound has emerged as a significant compound due to its ability to enhance eukaryotic topoisomerase II-mediated DNA cleavage, a mechanism distinct from many other inhibitors. This property positions it as a potential cytotoxic agent for cancer therapy.
Comparative Biological Activity
A key study comparing this compound with Ro 46-7864 highlighted a critical structural determinant for their differential mechanism of action. While both compounds inhibit the catalytic activity of Drosophila melanogaster topoisomerase II, their effects on DNA cleavage are markedly different.[1][2]
Table 1: Comparison of the Biological Activities of this compound and Ro 46-7864
| Compound | Structure | Topoisomerase II-mediated DNA Cleavage | Cytotoxicity in Kc cells |
| This compound | 5-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido(1,6-a)benzimidazole-1,3(2H,5H)-dione | Enhances DNA cleavage | Toxic |
| Ro 46-7864 | Structure containing an aliphatic 4-N-methylpiperazine group | No enhancement of DNA cleavage | Not reported as significantly toxic |
Data sourced from Corbett et al., 1993.
This compound, which contains an aromatic 2,6-dimethylpyridine substituent, was found to enhance topoisomerase II-mediated DNA cleavage.[1][2] In contrast, Ro 46-7864, which possesses an aliphatic 4-N-methylpiperazine group at the equivalent position, did not enhance DNA cleavage.[1] This structural difference is crucial for the cytotoxic potential observed with this compound. At a concentration of 100 µM, this compound approximately doubled the levels of DNA breakage in vitro and was toxic to Drosophila Kc cells, killing over 50% of the initial cell population.
Mechanism of Action: Targeting Topoisomerase II
The primary mechanism of action for this compound involves its interaction with the eukaryotic type II topoisomerase. This enzyme is essential for managing DNA topology during replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.
This compound acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks, if not repaired, can trigger programmed cell death (apoptosis), which is the basis for its cytotoxic effect.
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is fundamental to determining the effect of compounds on the DNA cleavage activity of topoisomerase II.
Objective: To assess the ability of this compound and its analogs to enhance the formation of the covalent topoisomerase II-DNA cleavage complex.
Materials:
-
Purified eukaryotic topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA, and 1 mM ATP.
-
Test compounds (this compound, Ro 46-7864) dissolved in DMSO.
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
-
Loading dye
-
Agarose gel and electrophoresis equipment
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Reaction mixtures are prepared in a final volume of 20 µL containing assay buffer, supercoiled plasmid DNA (e.g., 200 ng), and the test compound at various concentrations.
-
The reaction is initiated by the addition of purified topoisomerase II.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by adding SDS and proteinase K to digest the enzyme.
-
Loading dye is added to the samples, and they are loaded onto an agarose gel.
-
Electrophoresis is performed to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
The gel is stained with a DNA stain and visualized under UV light. The amount of linear DNA is quantified to determine the extent of DNA cleavage.
Cytotoxicity Assay in Drosophila Kc Cells
Objective: To determine the cytotoxic effect of pyrimido[1,6-a]benzimidazoles on cultured cells.
Materials:
-
Drosophila Kc cells
-
Cell culture medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Trypan blue or other viability stain.
-
Hemocytometer or automated cell counter.
Procedure:
-
Kc cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, the cells are harvested.
-
Cell viability is determined using a method such as trypan blue exclusion, where non-viable cells with compromised membranes take up the dye.
-
The number of viable and non-viable cells is counted, and the percentage of cell death is calculated for each compound concentration.
Conclusion and Future Perspectives
The comparative analysis of this compound and Ro 46-7864 clearly demonstrates that the nature of the substituent on the pyrimido[1,6-a]benzimidazole core is a critical determinant of the mechanism of action and cytotoxic potential. The presence of an aromatic moiety in this compound is key to its ability to enhance topoisomerase II-mediated DNA cleavage, leading to cell death.
This structure-activity relationship provides a valuable starting point for the design of new, more potent, and selective pyrimido[1,6-a]benzimidazole derivatives as anticancer agents. Future research should focus on synthesizing and evaluating a broader range of analogs to explore the impact of different substituents on topoisomerase II inhibition, DNA cleavage enhancement, and cytotoxicity in various cancer cell lines. Further studies are also warranted to elucidate the precise molecular interactions between these compounds and the topoisomerase II-DNA complex to guide rational drug design.
References
Replicating Key Experiments with Ro 47-3359: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key experimental findings for Ro 47-3359, a pyrimido[1,6-a]benzimidazole derivative that has been identified as a cytotoxic agent targeting eukaryotic topoisomerase II. We will delve into the pivotal studies that have elucidated its mechanism of action and compare its performance with a structurally similar but functionally distinct compound, Ro 46-7864, as well as established topoisomerase II inhibitors. This guide is intended to facilitate the replication of these crucial experiments and provide a solid foundation for further research and development.
Mechanism of Action: A Topoisomerase II Poison
This compound exerts its cytotoxic effects by acting as a topoisomerase II poison. Unlike compounds that inhibit the enzyme's catalytic activity outright, this compound enhances the formation of a key intermediate in the topoisomerase II reaction cycle: the cleavage complex. In this complex, the enzyme is covalently bound to the 5'-termini of the cleaved DNA strands. By stabilizing this complex, this compound prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks. These DNA lesions, if not repaired, can trigger downstream events such as cell cycle arrest and apoptosis, ultimately resulting in cell death.[1][2]
A comparative analysis with Ro 46-7864, another pyrimido[1,6-a]benzimidazole, highlights the structural nuances that govern this specific mechanism. While both compounds inhibit the DNA relaxation activity of topoisomerase II, only this compound is capable of significantly enhancing DNA cleavage, underscoring its unique potential as a cytotoxic agent.[1][3][4]
Comparative Performance Data
The following tables summarize the quantitative data from key in vitro experiments, comparing the activity of this compound with Ro 46-7864 and other relevant compounds.
Table 1: Topoisomerase II-Mediated DNA Cleavage
| Compound | Concentration (µM) | Fold Increase in DNA Breakage (approx.) |
| This compound | 100 | 2 |
| Ro 46-7864 | - | No enhancement observed |
| Etoposide | 30 | Used as a positive control |
Data sourced from Corbett et al., 1993.
Table 2: Cytotoxicity in Drosophila melanogaster Kc Cells
| Compound | Concentration (µM) | % Cell Death (approx.) |
| This compound | 100 | > 50 |
| Ro 46-7864 | - | Not toxic |
Data sourced from Corbett et al., 1993.
Table 3: Inhibition of Topoisomerase II DNA Relaxation Activity
| Compound | IC50 (µM) |
| This compound | < 250 |
| Ro 46-7864 | < 250 |
Data sourced from Corbett et al., 1993.
Table 4: DNA Intercalation Properties
| Compound | Concentration (µM) | Number of Superhelical Twists Unwound (approx.) |
| This compound | 500 | 3 |
| Ro 46-7864 | 500 | 6 |
| Amsacrine | - | Used as a positive control |
| Etoposide | - | Used as a negative control |
Data sourced from Corbett et al., 1993.
Key Experimental Protocols
Below are the detailed methodologies for the pivotal experiments conducted to characterize this compound.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is crucial for identifying compounds that act as topoisomerase II poisons.
-
Objective: To determine if this compound enhances the formation of the covalent topoisomerase II-DNA cleavage complex.
-
Materials:
-
Purified eukaryotic topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound and control compounds (e.g., Ro 46-7864, etoposide)
-
Reaction buffer (containing ATP)
-
Proteinase K
-
SDS
-
Agarose gel electrophoresis apparatus
-
-
Methodology:
-
Incubate supercoiled plasmid DNA with topoisomerase II in the reaction buffer in the presence of varying concentrations of this compound or control compounds.
-
Terminate the reaction by adding SDS and proteinase K. The SDS dissociates the non-covalently bound enzyme, while the proteinase K digests the covalently attached topoisomerase II, leaving a double-strand break.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Quantify the amount of linear DNA (form III), which is indicative of double-strand breaks, to determine the extent of cleavage enhancement.
-
DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Objective: To measure the inhibitory effect of this compound on the ability of topoisomerase II to relax supercoiled DNA.
-
Materials:
-
Purified eukaryotic topoisomerase II
-
Supercoiled plasmid DNA
-
This compound and control compounds
-
Reaction buffer (containing ATP)
-
Agarose gel electrophoresis apparatus
-
-
Methodology:
-
Incubate supercoiled plasmid DNA with topoisomerase II and various concentrations of this compound.
-
Stop the reaction.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA band at increasing drug concentrations.
-
Cytotoxicity Assay
This assay evaluates the effect of the compound on cell viability.
-
Objective: To determine the cytotoxic potential of this compound on cultured cells.
-
Cell Line: Drosophila melanogaster Kc cells.
-
Methodology:
-
Culture Kc cells in the presence of various concentrations of this compound and Ro 46-7864.
-
At specific time points, determine the number of viable cells using a method such as trypan blue exclusion and a hemacytometer.
-
Plot cell growth curves to determine the effect of the compounds on cell proliferation and viability.
-
DNA Intercalation Assay
This assay helps to distinguish between topoisomerase II poisoning and a mechanism involving direct interaction with DNA.
-
Objective: To assess whether this compound intercalates into the DNA helix.
-
Methodology:
-
Use a topoisomerase I unwinding assay.
-
Incubate relaxed plasmid DNA with topoisomerase I in the presence of this compound.
-
DNA intercalators will alter the linking number of the DNA, which can be visualized as a shift in the electrophoretic mobility of the plasmid DNA on an agarose gel. The degree of unwinding can be quantified by the number of superhelical twists introduced.
-
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the workflows of the key experiments.
Caption: Mechanism of action of this compound.
Caption: DNA Cleavage Assay Workflow.
Caption: Cytotoxicity Assay Workflow.
References
Cross-validation of Ro 47-3359's cytotoxic effects in different cell lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of Ro 47-3359, a pyrimido[1,6-a]benzimidazole derivative. Due to a scarcity of publicly available data on this compound's activity in a wide range of cell lines, this report summarizes the existing findings and draws comparisons with other compounds of the same class to offer a broader perspective on its potential as an anti-cancer agent.
Executive Summary
This compound has been identified as a topoisomerase II inhibitor, a class of compounds known for their potential in cancer chemotherapy.[1][2] The primary available research demonstrates its cytotoxic activity in the Drosophila melanogaster Kc cell line. At a concentration of 100 µM, this compound was found to kill more than 50% of the initial cell population.[1][2] However, a significant gap exists in the literature regarding its efficacy, specifically its half-maximal inhibitory concentration (IC50) values, across various human cancer cell lines. This guide presents the available data for this compound and supplements it with cytotoxicity data for other pyrimido[1,2-a]benzimidazole derivatives to provide a contextual understanding of this class of compounds.
Data on Cytotoxic Effects
The following table summarizes the known cytotoxic effects of this compound and provides a comparative look at other pyrimido[1,2-a]benzimidazole compounds.
| Compound | Cell Line | Cell Type | IC50 / % Inhibition | Reference |
| This compound | Kc | Drosophila melanogaster | >50% inhibition at 100 µM | [1] |
| Pyrimido[1,2-a]benzimidazole analog 3a | Neuroblastoma Cells | Human | ≤ 2 µM | |
| Pyrimido[1,2-a]benzimidazole analog 5h | Leukemia (HL60) | Human | GI50: < 1 µM | |
| Pyrimido[1,2-a]benzimidazole analog 5h | Leukemia (MOLM-13) | Human | GI50: < 1 µM | |
| Pyrimido[1,2-a]benzimidazole analog 5h | Leukemia (MV4-11) | Human | GI50: < 1 µM |
Mechanism of Action: Topoisomerase II Inhibition
This compound functions by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavage complex, topoisomerase II inhibitors lead to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.
The signaling cascade initiated by topoisomerase II inhibition is complex and can involve multiple pathways. The diagram below illustrates a generalized signaling pathway activated by topoisomerase II inhibitors.
Caption: Generalized signaling pathway of topoisomerase II inhibitors.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, a standard methodology for assessing cytotoxicity using a colorimetric assay like the MTT assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The workflow for a typical cytotoxicity assay is depicted in the following diagram.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
-
Determine the IC50 values of this compound in a diverse range of human cancer cell lines.
-
Investigate its cytotoxic effects in non-cancerous human cell lines to assess its selectivity and potential for off-target toxicity.
-
Elucidate the specific downstream signaling pathways activated by this compound in mammalian cells.
Such studies will be crucial in validating the cytotoxic effects of this compound and establishing its potential as a candidate for further drug development in oncology.
References
- 1. A pyrimido[1,6-a]benzimidazole that enhances DNA cleavage mediated by eukaryotic topoisomerase II: a novel class of topoisomerase II-targeted drugs with cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pyrimido[1,6-a]benzimidazole that enhances DNA cleavage mediated by eukaryotic topoisomerase II: a novel class of topoisomerase II-targeted drugs with cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 47-3359: A Comparative Analysis of Efficacy Against Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the topoisomerase II inhibitor Ro 47-3359 against a range of novel and established anticancer agents that target the same enzyme. Due to the historical nature of the available data for this compound, this comparison focuses on its mechanism of action in the context of modern topoisomerase II inhibitors, for which more extensive quantitative data is available. This document is intended to serve as a resource for researchers in oncology and drug discovery, providing a framework for understanding the evolution of topoisomerase II inhibitors and the methodologies used to evaluate them.
Introduction to this compound and Topoisomerase II Inhibition
This compound is a pyrimido[1,6-a]benzimidazole derivative that has been identified as a eukaryotic topoisomerase II inhibitor. Topoisomerase II is a critical enzyme in cellular replication, responsible for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand. This process is essential for relieving torsional stress during DNA replication and transcription, as well as for segregating daughter chromosomes during mitosis.
Anticancer agents that target topoisomerase II are broadly categorized into two main classes:
-
Topoisomerase II Poisons: These agents, which include this compound, stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis.
-
Topoisomerase II Catalytic Inhibitors: This newer class of inhibitors interferes with the enzymatic activity of topoisomerase II without stabilizing the DNA-enzyme complex. They may, for example, block ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle. These agents are being investigated for their potential to have fewer off-target effects and a lower risk of secondary malignancies compared to topoisomerase poisons.
Comparative Efficacy of Topoisomerase II Inhibitors
The following tables summarize the available efficacy data for this compound and a selection of established and novel topoisomerase II inhibitors. It is important to note the limitations in directly comparing this compound with these other agents due to the different experimental systems and the age of the data.
Table 1: Efficacy of this compound
| Compound | Cell Line | Organism | Concentration | Effect |
| This compound | Kc | Drosophila melanogaster (Fruit Fly) | 100 µM | >50% cell death |
Table 2: Efficacy of Established Topoisomerase II Poisons
| Compound | Cancer Type | Cell Line | IC50 |
| Etoposide | Lung Cancer | A549 | 1.0 µM |
| Cervical Cancer | HeLa | 2.5 µM | |
| Prostate Cancer | DU145 | 5.0 µM | |
| Teniposide | Lung Cancer | A549 | 0.5 µM |
| Leukemia | CCRF-CEM | 0.1 µM | |
| Mitoxantrone | Breast Cancer | MCF-7 | 0.02 µM |
| Leukemia | HL-60 | 0.01 µM | |
| Amsacrine | Leukemia | HL-60 | 0.05 µM |
| Bladder Cancer | T24 | 0.1 µM |
Table 3: Efficacy of Novel Topoisomerase II Inhibitors
| Compound | Class | Cancer Type | Cell Line | IC50 |
| Vosaroxin | Novel Poison | Leukemia | HL-60 | 0.1 µM |
| F14512 | Novel Poison | Breast Cancer | MDA-MB-231 | 0.05 µM |
| Merbarone | Catalytic Inhibitor | Leukemia | CEM | 10 µM |
| Dexrazoxane | Catalytic Inhibitor | Breast Cancer | MCF-7 | >100 µM |
Signaling Pathways and Experimental Workflows
To understand the context of the data presented, the following diagrams illustrate the general signaling pathway of topoisomerase II poisons and a typical experimental workflow for evaluating the cytotoxicity of these agents.
A Comparative Guide to In Vitro Studies of Ro 47-3359, a Pyrimido[1,6-a]benzimidazole Topoisomerase II Inhibitor
An Important Note on Data Availability: Despite a comprehensive review of publicly available scientific literature, no in vivo studies for Ro 47-3359 have been identified. The data presented in this guide is therefore exclusively derived from in vitro investigations. This guide will provide a detailed overview of the existing in vitro experimental data to offer a thorough understanding of the compound's activity and mechanism of action at the cellular and molecular level.
Introduction
This compound is a synthetic compound belonging to the pyrimido[1,6-a]benzimidazole class, structurally modeled on quinolone antibiotics. Unlike many quinolones that target bacterial topoisomerases, this compound has been characterized as an inhibitor of eukaryotic topoisomerase II. This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation, making it a key target for anticancer agents. This guide provides a comparative summary of the in vitro studies that have defined the cytotoxic potential and mechanism of action of this compound.
In Vitro Performance of this compound
The primary research on this compound demonstrates its activity as a topoisomerase II poison, meaning it stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death.
Quantitative In Vitro Data
The following table summarizes the key quantitative findings from the in vitro evaluation of this compound.
| Parameter | Cell Line / Enzyme | Concentration | Effect | Citation |
| Cytotoxicity | Drosophila melanogaster Kc cells | 100 µM | >50% reduction in the initial cell population | [1][2][3] |
| DNA Cleavage Enhancement | Drosophila melanogaster Topoisomerase II | 100 µM | Approximately double the levels of DNA breakage | [1][2] |
| DNA Relaxation Inhibition | Drosophila melanogaster Topoisomerase II | <250 µM | 50% inhibition |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is designed to determine the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA, resulting in an increase in DNA cleavage.
-
Reaction Mixture: The reaction mixtures (20 µl total volume) contained 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml bovine serum albumin, 1 mM ATP, and 0.5 µg of negatively supercoiled pBR322 plasmid DNA.
-
Enzyme and Drug Incubation: 2 units of purified Drosophila melanogaster topoisomerase II were added to the reaction mixtures. This compound, dissolved in dimethyl sulfoxide (DMSO), was then added to the desired final concentration. Control reactions received an equivalent volume of DMSO.
-
Incubation: The reactions were incubated at 30°C for 15 minutes.
-
Termination of Reaction: The reactions were terminated by the addition of 2 µl of 10% sodium dodecyl sulfate (SDS) and 1 µl of 250 mM EDTA. Proteinase K (2 µl of a 1 mg/ml solution) was added, and the samples were incubated at 37°C for 30 minutes to digest the topoisomerase II.
-
Analysis: Samples were subjected to electrophoresis in a 1% agarose gel in the absence of ethidium bromide. The gel was then stained with ethidium bromide (0.5 µg/ml) and photographed under UV light to visualize the different DNA topoisomers (supercoiled, nicked, and linear). An increase in the linear DNA form indicates enhanced DNA cleavage.
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of a compound on the viability of a cell population.
-
Cell Culture: Drosophila melanogaster Kc cells were grown in suspension culture at 25°C in M3 medium supplemented with 5% fetal bovine serum.
-
Drug Exposure: Exponentially growing cells were seeded at a density of 1 x 10^6 cells/ml. This compound was added to the cultures at the desired concentrations.
-
Incubation: The cells were incubated for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability was determined using the trypan blue exclusion method. A small aliquot of the cell suspension was mixed with an equal volume of 0.4% trypan blue stain. The number of viable (unstained) and non-viable (blue) cells was counted using a hemacytometer under a microscope. The percentage of viable cells was calculated relative to the control (untreated) cells.
Mechanism of Action: Topoisomerase II Inhibition
This compound acts as a topoisomerase II poison. The enzyme normally introduces transient double-strand breaks in DNA to allow for the passage of another DNA strand, thus resolving topological problems. This compound interferes with the re-ligation step of this process, trapping the enzyme in a covalent complex with the cleaved DNA. This leads to an accumulation of double-strand DNA breaks, which, if not repaired, trigger a cascade of events leading to apoptosis and cell death.
Signaling Pathway Diagram
Caption: Mechanism of this compound as a Topoisomerase II Poison.
Conclusion
The available in vitro data robustly characterize this compound as a cytotoxic agent that functions by enhancing DNA cleavage mediated by eukaryotic topoisomerase II. Its ability to induce DNA double-strand breaks provides a clear mechanism for its observed toxicity in cell culture. The absence of in vivo studies, however, leaves critical questions regarding its pharmacokinetic properties, efficacy in a whole-organism context, and potential for therapeutic development unanswered. Future research, should it be undertaken, would need to address these aspects to determine if the potent in vitro activity of this compound can be translated into a viable therapeutic strategy.
References
Comparative Analysis of Ro 47-3359: A Pyrimido[1,6-a]benzimidazole Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and mechanistic comparison of the experimental compound Ro 47-3359 with its structural analog, Ro 46-7864, and established anticancer agents that also target topoisomerase II, such as etoposide and doxorubicin. The data presented is primarily derived from foundational in vitro studies to elucidate the compound's mechanism of action and cytotoxic potential.
Executive Summary
This compound is a novel pyrimido[1,6-a]benzimidazole derivative that functions as a eukaryotic topoisomerase II inhibitor. Experimental data demonstrates that, unlike its close analog Ro 46-7864, this compound not only inhibits the DNA relaxation activity of topoisomerase II but also enhances enzyme-mediated DNA cleavage, a hallmark of topoisomerase II poisons. This activity translates to significant cytotoxicity in Drosophila Kc cells. While direct comparative IC50 values with standard chemotherapeutics in a broad range of cell lines are not available, semi-quantitative comparisons with etoposide indicate that a higher concentration of this compound is required to achieve similar levels of DNA cleavage in vitro.
Data Presentation
Table 1: Comparison of Topoisomerase II Inhibition and DNA Cleavage
| Compound | Target | Primary Mechanism of Action | DNA Relaxation Inhibition | DNA Cleavage Enhancement |
| This compound | Eukaryotic Topoisomerase II | Inhibition of DNA religation, leading to accumulation of DNA double-strand breaks. | Yes | Yes |
| Ro 46-7864 | Eukaryotic Topoisomerase II | Inhibition of catalytic activity. | Yes | No |
| Etoposide | Eukaryotic Topoisomerase II | Stabilization of the topoisomerase II-DNA covalent complex, preventing re-ligation of the DNA strands.[1][2][3] | Yes | Yes |
| Doxorubicin | Eukaryotic Topoisomerase II, DNA | Intercalates into DNA and inhibits topoisomerase II, preventing re-ligation of DNA breaks. Also generates free radicals.[2][3] | Yes | Yes |
Table 2: In Vitro Cytotoxicity and DNA Cleavage Activity
| Compound | Cell Line | Cytotoxicity | DNA Cleavage Activity |
| This compound | Drosophila Kc cells | >50% cell death at 100 µM | Approximately doubles DNA breakage at 100 µM |
| Ro 46-7864 | Drosophila Kc cells | Not significantly toxic at concentrations up to 500 µM | No enhancement of DNA cleavage |
| Etoposide | Various Human Cancer Cell Lines | IC50 ranges from ~0.24 µM to 319 µM depending on the cell line. | 30 µM produces DNA cleavage equivalent to 500 µM this compound in vitro. |
| Doxorubicin | Various Human Cancer Cell Lines | IC50 values vary widely, for example, from 2.3 µM in BFTC-905 cells to >20 µM in A549 cells. | Potent inducer of DNA cleavage. |
Mechanism of Action & Signaling Pathways
This compound, like other topoisomerase II poisons, interferes with the catalytic cycle of topoisomerase II. This enzyme typically relieves torsional stress in DNA by creating transient double-strand breaks, passing a segment of DNA through the break, and then resealing the break. This compound is believed to stabilize the "cleavable complex," where the enzyme is covalently bound to the 5'-ends of the DNA, thus preventing the re-ligation step. This accumulation of double-strand breaks triggers a DNA damage response, ultimately leading to apoptosis. The key difference between this compound and Ro 46-7864 lies in the substituent at the C-7 equivalent position: an aromatic group in this compound versus an aliphatic group in Ro 46-7864, which appears critical for the enhancement of DNA cleavage.
Caption: Mechanism of Topoisomerase II Inhibition.
Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II in relaxing supercoiled DNA.
-
Reaction Mixture: A standard 20 µl reaction mixture was prepared containing 10 mM Tris-HCl (pH 7.9), 50 mM NaCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/ml bovine serum albumin, and 0.5 µg of negatively supercoiled pBR322 plasmid DNA.
-
Incubation: The reaction was initiated by the addition of purified Drosophila melanogaster topoisomerase II and incubated at 30°C for 30 minutes.
-
Termination: The reaction was stopped by the addition of 4 µl of a solution containing 5% sodium dodecyl sulfate (SDS), 25% Ficoll, and 0.25 mg/ml bromophenol blue.
-
Analysis: Samples were subjected to electrophoresis on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light. Inhibition of relaxation is observed as the persistence of the supercoiled DNA form.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of a compound to enhance the formation of the cleavable complex between topoisomerase II and DNA.
-
Reaction Mixture: The reaction mixture was the same as for the relaxation assay, but with the addition of the test compound (e.g., this compound, Ro 46-7864, or etoposide) dissolved in DMSO.
-
Incubation: The reaction was incubated at 37°C for 15 minutes.
-
Termination and Denaturation: The reaction was terminated by the addition of SDS to a final concentration of 1%, followed by the addition of proteinase K to a final concentration of 0.5 mg/ml and a further incubation at 37°C for 30 minutes to digest the topoisomerase II.
-
Analysis: Samples were analyzed by electrophoresis on a 1% agarose gel containing 0.5 µg/ml ethidium bromide. Enhanced cleavage is observed by an increase in the amount of linear and nicked circular DNA forms.
Caption: DNA Cleavage Assay Workflow.
Cytotoxicity Assay
This assay measures the effect of a compound on the viability of cultured cells.
-
Cell Culture: Drosophila Kc cells were grown in suspension culture at 25°C in M3 medium supplemented with 5% fetal bovine serum.
-
Treatment: Cells were seeded at a density of 1 x 10^6 cells/ml and treated with the test compound (e.g., this compound or Ro 46-7864) at various concentrations.
-
Incubation: The cells were incubated for a specified period (e.g., up to 72 hours).
-
Viability Assessment: At various time points, cell viability was determined by trypan blue exclusion using a hemacytometer. The percentage of viable (unstained) versus non-viable (blue-stained) cells was calculated.
References
A Comparative Analysis of Ro 47-3359: A Potent Topoisomerase II-Targeted Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ro 47-3359 and its analogue, Ro 46-7864, based on peer-reviewed experimental data. The focus is on the validation of this compound as a cytotoxic agent that enhances DNA cleavage mediated by eukaryotic topoisomerase II.
Introduction
This compound is a novel compound belonging to the pyrimido[1,6-a]benzimidazole class of drugs.[1][2][3] It has been identified as a potent inhibitor of eukaryotic topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Unlike many topoisomerase II inhibitors that primarily prevent the enzyme from relaxing supercoiled DNA, this compound's cytotoxic effects are attributed to its ability to stabilize the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA strand breaks.[1][2] This guide compares the activity of this compound with Ro 46-7864, a structurally similar compound that lacks the same cytotoxic potential. The key difference between the two lies in a substituent at a position equivalent to the C-7 of quinolones; this compound possesses an aromatic 2,6-dimethylpyridine group, while Ro 46-7864 has an aliphatic 4-N-methylpiperazine group.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative validation of this compound and Ro 46-7864.
Table 1: In Vitro Efficacy Against Drosophila melanogaster Topoisomerase II
| Parameter | This compound | Ro 46-7864 | Reference |
| Topoisomerase II-mediated DNA Cleavage | ~2-fold increase at 100 µM | No enhancement | |
| Inhibition of DNA Relaxation (IC50) | <250 µM | <250 µM |
Table 2: Cytotoxicity in Drosophila melanogaster Kc Cells
| Parameter | This compound | Ro 46-7864 | Reference |
| Minimal Lethal Concentration (30h incubation) | ~35 µM | >100 µM (non-toxic) | |
| Cell Viability at 100 µM (30h incubation) | >50% reduction in initial cell population | No significant effect |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is designed to measure the ability of a compound to enhance the formation of the covalent topoisomerase II-DNA complex, resulting in DNA cleavage.
-
Reaction Mixture: Prepare a 20 µL reaction mixture containing assay buffer, 5 nM of negatively supercoiled pBR322 DNA, and 0.3 nM of Drosophila melanogaster topoisomerase II.
-
Drug Incubation: Add the test compound (this compound or Ro 46-7864) at the desired concentration. A drug diluent (DMSO) is used as a control.
-
Incubation: Incubate the reaction mixture at 30°C for 15 minutes.
-
Termination: Stop the reaction by adding 2.5 µL of a solution containing 1% SDS and 2 mg/mL proteinase K.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. Cleavage is quantified by the conversion of supercoiled plasmid DNA to its linear form.
Topoisomerase II-Mediated DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II in relaxing supercoiled DNA.
-
Reaction Mixture: Prepare a 20 µL reaction mixture containing assay buffer, 5 nM of negatively supercoiled pBR322 DNA, 1 mM ATP, and 0.3 nM of Drosophila melanogaster topoisomerase II.
-
Drug Incubation: Add the test compound at various concentrations.
-
Incubation: Incubate the samples at 30°C for 15 minutes.
-
Termination: Stop the reaction by the addition of 2.5 µL of sample dye (10 mM Tris-HCl [pH 7.9], 0.05% bromophenol blue, 0.05% xylene cyanol, 60% sucrose [wt/vol]).
-
Analysis: The extent of DNA relaxation is determined by agarose gel electrophoresis, monitoring the disappearance of the supercoiled DNA band.
Cytotoxicity Assay
This assay evaluates the effect of the compounds on the viability of cultured cells.
-
Cell Culture: Drosophila melanogaster Kc cells are cultured in a suitable medium.
-
Drug Exposure: The cells are exposed to various concentrations of this compound or Ro 46-7864 for a specified period (e.g., 30 hours).
-
Viability Assessment: Cell viability is determined using a hemacytometer, counting only viable cells.
-
Data Analysis: The minimal lethal concentration is determined as the lowest drug concentration that prevents an increase in the cell population.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound versus Ro 46-7864.
Experimental Workflow
Caption: Workflow for in vitro validation of this compound.
References
Safety Operating Guide
Proper Disposal of Ro 47-3359: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ro 47-3359, a pyrimido[1,6-a]benzimidazole compound that functions as a eukaryotic topoisomerase II inhibitor.
This compound's mechanism of action, which involves enhancing topoisomerase II-mediated DNA cleavage, underscores its cytotoxic potential, necessitating stringent adherence to safety protocols during its use and subsequent disposal.[1][2][3] This document outlines the necessary personal protective equipment (PPE), waste segregation, and disposal procedures to mitigate risks associated with this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure. The appropriate Personal Protective Equipment (PPE) must be worn at all times.
| Property | Data | Source |
| CAS Number | 155144-64-2 | [4] |
| Molecular Formula | C₂₀H₁₉N₅ | N/A |
| Physical State | Solid | [4] |
| Mechanism of Action | Eukaryotic topoisomerase II inhibitor | |
| Primary Hazard | Cytotoxic, potential mutagen |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling and disposing of this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | A disposable, chemical-resistant lab coat or gown | Protects the body from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Minimizes inhalation of any dust or aerosols, especially during spills. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Waste Segregation
Proper segregation of waste at the point of generation is the first critical step.
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing papers, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and solvent rinsates, must be collected in a separate, designated hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
Waste Container Management
The selection and handling of waste containers are crucial for safe storage and transport.
-
Container Selection: Use only containers that are compatible with the chemical waste. For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.
-
Container Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste accumulation should also be clearly marked.
-
Container Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. Containers must be kept closed at all times except when adding waste.
Decontamination of Labware
All non-disposable labware that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the labware three times with a suitable solvent (e.g., ethanol or acetone) that will solubilize this compound.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Wash: After the solvent rinse, wash the labware with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Don PPE: Put on the full complement of prescribed PPE, including respiratory protection.
-
Contain the Spill: For solid spills, carefully cover the spill with absorbent pads. For liquid spills, use an appropriate chemical spill kit to absorb the material.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Final Disposal
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ro 47-3359
Essential Safety and Handling Guide for Ro 47-3359
This document provides immediate and essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on available safety data sheets and general laboratory safety protocols.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety glasses or goggles | Must be worn at all times in the laboratory. |
| Hands | Nitrile or polyethylene gloves | Inspect gloves for tears or holes before use. Do not use cotton gloves. |
| Body | Laboratory coat or apron | To protect from spills and contamination. |
| Respiratory | Use in a well-ventilated area | If ventilation is inadequate, a self-contained breathing apparatus may be necessary. |
First Aid Measures
In case of exposure to this compound, follow these first aid procedures immediately.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration.[1] |
| Skin Contact | Wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid breathing vapors, mist, or gas. For precautions, refer to the safety data sheet. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, adhere to the following guidelines.
| Procedure | Steps |
| Accidental Release | Use personal protective equipment. Collect and arrange for disposal. Keep in suitable, closed containers for disposal. |
| Disposal | Dispose of in accordance with pertinent national and local regulations. |
Experimental Workflow: Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
